molecular formula C8H9ClO B588217 Chloroxylenol-d6

Chloroxylenol-d6

Cat. No.: B588217
M. Wt: 162.64 g/mol
InChI Key: OSDLLIBGSJNGJE-WFGJKAKNSA-N
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Description

Chloroxylenol-d6, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 162.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3,5-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDLLIBGSJNGJE-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1Cl)C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of deuterated Chloroxylenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Chloroxylenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated chloroxylenol (specifically Chloroxylenol-d6), contrasting them with its non-deuterated counterpart. This document details its mechanism of action, relevant experimental protocols for its synthesis and analysis, and the implications of deuteration for research and development.

Introduction

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a potent antiseptic and disinfectant widely used in medical, household, and industrial applications.[1] It is a halogenated phenol effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3][4] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical strategy in drug development. This modification can alter a molecule's metabolic profile by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties, reduced toxicity, and enhanced therapeutic efficacy.[5] This guide focuses on deuterated chloroxylenol, providing essential data for its application in research.

Physical and Chemical Properties

Deuteration primarily affects mass-dependent properties. While the fundamental chemical reactivity remains the same, the increased mass can influence reaction rates and metabolic pathways. The physical properties of Chloroxylenol and its deuterated analog, this compound, are summarized below.

Data Summary

The quantitative data for non-deuterated and deuterated chloroxylenol are presented in Table 1.

PropertyChloroxylenol (PCMX)Deuterated Chloroxylenol (this compound)Data Source(s)
IUPAC Name 4-Chloro-3,5-dimethylphenol4-chloro-3,5-bis(trideuteriomethyl)phenol[6][7]
Synonyms p-Chloro-m-xylenol, PCMX4-Chloro-3, 5-bis(methyl-d3)phenol[3][8]
CAS Number 88-04-01407521-66-7[6][8]
Molecular Formula C₈H₉ClOC₈H₃D₆ClO[6][8]
Molar Mass 156.61 g/mol 162.65 g/mol [6][8]
Appearance White to off-white crystalline powderNot specified (expected to be similar)[6][9]
Odor Characteristic phenolic odorNot specified (expected to be similar)[6][9]
Melting Point 115 °C (239 °F)Not specified (expected to be very similar)[6]
Boiling Point 246 °C (475 °F)Not specified (expected to be very similar)[6]
Solubility in Water 300 mg/LNot specified (expected to be very similar)[6]
Solubility (Other) Soluble in alcohols, ethers, and benzeneNot specified (expected to be very similar)[6]
Acidity (pKa) 9.76Not specified (expected to be very similar)[6]
Spectral Data

Spectral properties are not significantly altered by deuteration, as the chromophores remain unchanged.

Spectral PropertyChloroxylenol (PCMX)Deuterated Chloroxylenol (this compound)Data Source(s)
UV Absorption Maxima 282 nm (in ethanol)Not specified (expected to be nearly identical)[10]
279 nm (in 0.1 N HCl)Not specified (expected to be nearly identical)[10]
296 nm (in 0.1 N NaOH)Not specified (expected to be nearly identical)[10]

Mechanism of Action

Chloroxylenol's antimicrobial activity stems from its ability to disrupt microbial cell integrity and functionality. As a phenol, its hydroxyl (-OH) group is key to its mechanism.[3][11]

  • Cell Wall Disruption : The primary mode of action involves the binding of the phenolic group to proteins on the bacterial cell membrane.[3][11] This interaction disrupts the cell wall and membrane potential.[4][12]

  • Enzyme Inactivation : By disrupting the membrane, chloroxylenol allows for the leakage of essential intracellular components.[11] It can then enter the cell and inactivate critical cellular enzymes.[2][4]

  • Protein and Nucleic Acid Coagulation : At higher concentrations, chloroxylenol causes the coagulation of proteins and nucleic acids within the bacterial cell, leading to rapid cell death.[11]

This mechanism is particularly effective against Gram-positive bacteria.[3][6]

G cluster_0 cluster_1 Bacterial Cell cluster_2 A Deuterated Chloroxylenol B Binds to Cell Membrane Proteins A->B C Disruption of Cell Membrane Potential B->C D Leakage of Intracellular Contents C->D E Inactivation of Cellular Enzymes D->E F Coagulation of Proteins & Nucleic Acids (High Concentrations) D->F G Cell Death E->G F->G

Caption: Antimicrobial mechanism of action for Chloroxylenol.

Experimental Protocols

Synthesis of Deuterated Chloroxylenol

The synthesis of deuterated aromatic compounds like chloroxylenol typically involves a hydrogen-deuterium (H-D) exchange reaction. While a specific protocol for this compound is not publicly detailed, a general methodology using a flow synthesis approach can be adapted.[13] This method offers improved efficiency and safety over traditional batch processes.[13]

Objective: To synthesize this compound via H-D exchange on the methyl groups of 4-chloro-3,5-dimethylphenol.

Materials:

  • 4-chloro-3,5-dimethylphenol (starting material)

  • Deuterium oxide (D₂O, heavy water)

  • Platinum on alumina catalyst (or similar)

  • Organic solvent (e.g., ethyl acetate)

  • Flow-type microwave reactor system

  • Liquid-liquid separator

  • Pumps and back-pressure valve

Methodology:

  • Catalyst Loading: The glass reaction tube of the flow reactor is filled with the platinum on alumina catalyst.[13]

  • Solution Preparation: A solution of the starting material (4-chloro-3,5-dimethylphenol) is prepared in a suitable organic solvent.

  • Flow Reaction: The reactant solution and D₂O are pumped separately into the flow reactor, meeting at the catalyst bed.[13]

  • Microwave Heating: The mixture is heated using microwave irradiation under controlled pressure (e.g., 2 MPa) to facilitate the H-D exchange reaction.[13] The flow rate is optimized to ensure sufficient reaction time.

  • Cooling and Separation: After exiting the reactor, the reaction mixture is cooled to room temperature. The organic layer (containing the deuterated product) is separated from the aqueous D₂O layer using a liquid-liquid separator.[13]

  • Purification and Analysis: The organic layer is collected, and the solvent is removed. The resulting crude deuterated chloroxylenol is then purified (e.g., via chromatography or recrystallization) and its identity and purity are confirmed using analytical methods described below.

Analytical Methods

A suite of analytical techniques is used to confirm the identity, purity, and quality of chloroxylenol, as outlined by pharmacopeial standards like the USP.[14] These methods are directly applicable to its deuterated analog.

1. Identification via Fourier Transform Infrared Spectroscopy (FTIR)

  • Principle: FTIR analysis confirms the identity of the compound by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of its functional groups. The C-D bond vibrations will appear at a lower frequency than C-H bonds, providing clear evidence of deuteration.

  • Methodology: A small amount of the sample is prepared (e.g., as a KBr pellet or a thin film) and placed in the FTIR spectrometer. The resulting spectrum is compared against a reference standard.

2. Assay and Impurity Determination via Gas Chromatography (GC)

  • Principle: GC with a Flame Ionization Detector (GC-FID) is used to determine the purity (assay) of the compound and to quantify any organic impurities.[14] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Methodology: The sample is dissolved in a suitable solvent and injected into the GC-FID system. The retention time and peak area are used to identify and quantify the main component and any impurities against calibrated standards.

3. Water Content via Karl Fischer Titration

  • Principle: This method is a highly specific and precise technique for determining the water content in a sample.[14]

  • Methodology: A known amount of the sample is dissolved in an anhydrous solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated.

G cluster_workflow Analytical Workflow for Deuterated Chloroxylenol Sample Sample Preparation (e.g., dissolution) FTIR FTIR Analysis Sample->FTIR GC GC-FID Analysis Sample->GC KF Karl Fischer Titration Sample->KF Identity Structural Identity (Confirmation of Deuteration) FTIR->Identity Purity Assay & Impurity Profile GC->Purity Water Water Content KF->Water Report Final Report Identity->Report Purity->Report Water->Report

References

Chloroxylenol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Chloroxylenol-d6, a deuterated analog of the widely used antimicrobial agent Chloroxylenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and applications in research and development.

Core Data Presentation

For clarity and ease of comparison, the fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1407521-66-7[1]
Molecular Formula C₈H₃D₆ClO[1]
Molecular Weight 162.65 g/mol [1]

Antimicrobial Mechanism of Action

Chloroxylenol exerts its broad-spectrum antimicrobial activity primarily through the disruption of microbial cell membranes. As a phenolic compound, its hydroxyl (-OH) group is believed to interact with proteins embedded in the bacterial cell membrane. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. At higher concentrations, Chloroxylenol can also cause the coagulation of proteins and nucleic acids within the bacterial cell, further contributing to its bactericidal effect. This mechanism is particularly effective against Gram-positive bacteria.

While specific signaling pathway studies for this compound are not extensively documented, the general mechanism of action for Chloroxylenol can be depicted as a disruption of the bacterial cell envelope.

Chloroxylenol Chloroxylenol CellMembrane Bacterial Cell Membrane (Lipid Bilayer with Embedded Proteins) Chloroxylenol->CellMembrane Interaction with membrane proteins MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Alters membrane fluidity and permeability Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Ratio of Analyte to IS Detection->Quantification Result Concentration of Chloroxylenol Quantification->Result

References

In-Depth Technical Guide on the Isotopic Purity of Chloroxylenol-d6 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic purity of Chloroxylenol-d6, a crucial internal standard for analytical and research applications. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This document outlines the common analytical techniques, experimental protocols, and data interpretation involved in the characterization of this compound.

Introduction to this compound and Isotopic Purity

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant.[1] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of the parent compound in various matrices. The six deuterium atoms are typically incorporated into the two methyl groups of the molecule.

Isotopic purity is a critical quality attribute of any deuterated standard. It refers to the percentage of the molecules in which all six intended hydrogen atoms have been replaced by deuterium. The presence of molecules with fewer than six deuterium atoms (d5, d4, etc.) or no deuterium atoms (d0) can interfere with the quantification of the target analyte and compromise the accuracy of the results.

Quantitative Analysis of Isotopic Purity

The isotopic distribution of a this compound standard is typically determined using mass spectrometry. The relative abundance of the different isotopic species is measured to calculate the overall isotopic purity. While a specific certificate of analysis for a commercial this compound standard with detailed isotopic distribution was not publicly available at the time of this writing, a representative dataset is presented below based on typical specifications for high-purity deuterated standards.

Table 1: Representative Isotopic Distribution of this compound

Isotopic SpeciesDegree of DeuterationRepresentative Mass (m/z)Relative Abundance (%)
d6Fully Deuterated162.6> 98%
d55 Deuterium Atoms161.6< 2%
d44 Deuterium Atoms160.6< 0.5%
d33 Deuterium Atoms159.6< 0.1%
d22 Deuterium Atoms158.6< 0.1%
d11 Deuterium Atom157.6< 0.1%
d0Non-deuterated156.6< 0.1%

Note: The representative mass corresponds to the monoisotopic mass of the respective deuterated species. The relative abundance values are typical for high-quality deuterated standards and may vary between different batches and suppliers.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound involves the use of high-resolution analytical techniques. The following are detailed methodologies for the most common approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Chloroxylenol.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Standard prep2 Derivatization (Optional) prep1->prep2 gcms1 Injection prep2->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 Mass Spectrometry gcms2->gcms3 data1 Peak Integration gcms3->data1 data2 Isotopic Distribution Calculation data1->data2 cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve Standard prep2 Dilution prep1->prep2 lcms1 Injection prep2->lcms1 lcms2 LC Separation lcms1->lcms2 lcms3 Mass Spectrometry lcms2->lcms3 data1 Peak Integration lcms3->data1 data2 Isotopic Ratio Calculation data1->data2 cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve Standard in NMR Solvent nmr1 Acquire ¹H and ²H Spectra prep1->nmr1 data1 Signal Integration nmr1->data1 data2 Purity Calculation data1->data2

References

The Isotopic Distinction: A Technical Guide to Chloroxylenol and Chloroxylenol-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Chloroxylenol and its Deuterated Analog for Enhanced Analytical Precision

This technical guide provides a comprehensive overview of the key differences between Chloroxylenol and its deuterated counterpart, Chloroxylenol-d6. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct physicochemical properties, analytical applications, and the fundamental principles of isotopic labeling in modern research.

Introduction to Chloroxylenol and Isotopic Labeling

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a broad-spectrum antimicrobial agent widely used as an antiseptic and disinfectant in various pharmaceutical and consumer products.[1][2] Its efficacy against a range of microorganisms has established it as a critical component in infection control.[1]

In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This compound, a deuterated form of Chloroxylenol, serves this crucial role. Isotopic labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive isotopes. In the case of this compound, six hydrogen atoms on the two methyl groups are replaced with deuterium (²H or D). This subtle change in mass, without altering the fundamental chemical properties, allows for its use as an ideal internal standard in mass spectrometry-based analytical methods.

Physicochemical Properties: A Comparative Analysis

While Chloroxylenol and this compound are structurally and chemically very similar, their key difference lies in their molecular weight due to the presence of deuterium atoms. This seemingly small difference has significant implications for their analytical behavior.

PropertyChloroxylenolThis compound
Chemical Formula C₈H₉ClOC₈H₃D₆ClO
Molecular Weight 156.61 g/mol [3]162.65 g/mol
CAS Number 88-04-0[3]1407521-66-7
Appearance White to off-white crystalline powder[3]Not specified, but expected to be similar to Chloroxylenol
Melting Point 114-116 °C[3]Not specified, but expected to be similar to Chloroxylenol
Boiling Point 246 °C[3]Not specified, but expected to be similar to Chloroxylenol
Solubility Sparingly soluble in water; soluble in organic solvents.Not specified, but expected to be similar to Chloroxylenol

The Role of this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated standards like this compound are considered the "gold standard" for this purpose because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z).

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis cluster_3 Result Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Chloroxylenol LC_MS->Quantification Result Accurate Concentration of Chloroxylenol Quantification->Result

Figure 1: Workflow for the quantification of Chloroxylenol using this compound as an internal standard.

Mass Spectrometry: A Comparative View

The key analytical distinction between Chloroxylenol and this compound is their behavior in a mass spectrometer. Due to the mass difference, they will produce distinct molecular ion peaks.

Electron Ionization Mass Spectrum of Chloroxylenol:

The mass spectrum of Chloroxylenol obtained from the NIST WebBook shows a molecular ion peak at m/z 156.[3]

Expected Mass Spectrum of this compound:

FeatureChloroxylenolThis compound (Expected)
Molecular Ion (M+) m/z 156m/z 162
Key Fragment Ions Dependent on ionization techniqueFragments containing the deuterated methyl groups will have a +6 Da mass shift compared to the corresponding fragments of Chloroxylenol.

G cluster_0 Chloroxylenol cluster_1 This compound C8H9ClO C₈H₉ClO (m/z 156) C8H3D6ClO C₈H₃D₆ClO (m/z 162)

Figure 2: Mass-to-charge ratio (m/z) difference between Chloroxylenol and this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

While a specific protocol for the synthesis of this compound is not widely published, a plausible route can be derived from general methods for the deuteration of phenols and the synthesis of Chloroxylenol itself.

  • Deuteration of m-Xylenol: m-Xylenol can be deuterated at the methyl groups using a suitable deuterium source, such as deuterated methyl iodide (CD₃I), in the presence of a strong base. Alternatively, H/D exchange reactions on the methyl groups could be explored under specific catalytic conditions.

  • Chlorination of Deuterated m-Xylenol: The resulting deuterated m-xylenol (3,5-dimethyl-d6-phenol) can then be chlorinated using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent to introduce the chlorine atom at the para position.[5]

  • Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or chromatography to achieve high isotopic and chemical purity.

Quantification of Chloroxylenol in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of Chloroxylenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

5.2.1. Materials and Reagents

  • Chloroxylenol analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

5.2.2. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

5.2.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chloroxylenol: Monitor a specific precursor ion to product ion transition (e.g., m/z 155 -> [product ion] for negative mode).

      • This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 161 -> [product ion] for negative mode).

5.2.4. Calibration and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Chloroxylenol and a fixed concentration of this compound.

  • Data Analysis: Plot the ratio of the peak area of Chloroxylenol to the peak area of this compound against the concentration of Chloroxylenol to generate a calibration curve.

  • Quantification of Unknowns: Determine the concentration of Chloroxylenol in unknown samples by interpolating their peak area ratios on the calibration curve.

Applications in Drug Development and Research

The use of this compound as an internal standard is critical in various stages of drug development and research:

  • Pharmacokinetic Studies: Accurate quantification of drug concentrations in biological fluids over time is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioequivalence Studies: Comparing the bioavailability of a generic drug to a brand-name drug requires precise and accurate measurement of the active pharmaceutical ingredient.

  • Metabolite Identification and Quantification: Deuterated standards can aid in the identification and quantification of drug metabolites.

  • Toxicology Studies: Accurate measurement of drug and metabolite levels is crucial in assessing the safety and toxicity of a new drug candidate.

Conclusion

This compound represents a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables the development of robust and reliable analytical methods for the accurate quantification of Chloroxylenol. This, in turn, facilitates critical studies in drug metabolism, pharmacokinetics, and bioequivalence, ultimately contributing to the development of safer and more effective medicines. The fundamental difference between Chloroxylenol and this compound, their mass, underscores the power of isotopic labeling in modern analytical science.

References

Stability and Storage of Chloroxylenol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Chloroxylenol-d6. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this deuterated compound. The information presented here is based on the known properties of its non-deuterated counterpart, Chloroxylenol, general principles of deuterated compound stability, and established protocols for stability testing.

Introduction to this compound

This compound is a deuterated analog of Chloroxylenol, a widely used antiseptic and disinfectant. The replacement of six hydrogen atoms with deuterium in the two methyl groups can significantly impact the molecule's metabolic stability due to the kinetic isotope effect. This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds.[1][2][3][4] This enhanced stability makes this compound a valuable tool in various research applications, including metabolic and pharmacokinetic studies.

General Stability Profile

The stability of the non-deuterated form, Chloroxylenol, is well-documented:

  • Chemical Stability: It is stable under normal conditions.[6]

  • Light Stability: Chloroxylenol is stable when exposed to sunlight.

  • Thermal Stability: It is also stable at elevated temperatures.

  • Aqueous Solutions: Aqueous solutions of Chloroxylenol are susceptible to microbial contamination.

Recommended Storage Conditions

Based on the available information for Chloroxylenol and general guidelines for deuterated compounds, the following storage conditions are recommended for this compound to ensure its integrity and longevity.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended for deuterated compounds.[7] Some suppliers of Chloroxylenol recommend storage at -20°C for up to 3 years in powder form.[8]To minimize the potential for degradation over time.
Light Protect from light.[7]To prevent any potential photolytic degradation.
Moisture Keep in a tightly sealed container in a dry environment.[7]To prevent hydrolysis and potential microbial growth in case of moisture absorption.
Form For solutions, it is recommended to store them as aliquots in tightly sealed vials and use them within one month. Avoid repeated freeze-thaw cycles.[9]To minimize contamination and degradation in solution.

Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not publicly available, the following tables are provided as illustrative examples of how such data would be presented. These tables are based on typical stability testing protocols.

Table 1: Long-Term Stability Data (Illustrative) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time PointAssay (%)AppearanceTotal Impurities (%)
0 Months99.8White crystalline powder0.2
3 Months99.7Conforms0.3
6 Months99.6Conforms0.4
9 Months99.5Conforms0.5
12 Months99.4Conforms0.6
18 Months99.2Conforms0.8
24 Months99.0Conforms1.0

Table 2: Accelerated Stability Data (Illustrative) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time PointAssay (%)AppearanceTotal Impurities (%)
0 Months99.8White crystalline powder0.2
1 Month99.5Conforms0.5
2 Months99.2Conforms0.8
3 Months98.9Conforms1.1
6 Months98.2Conforms1.8

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. This program typically includes long-term, accelerated, and stress testing studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Long-Term Stability Testing

This study is designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance under the recommended storage conditions.

Methodology:

  • Sample Preparation: At least three batches of this compound should be packaged in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions: Store the samples at 25°C ± 2°C with a relative humidity of 60% ± 5% RH.

  • Testing Frequency: Samples should be tested at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.

  • Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC-UV) should be used to determine the assay and degradation products. Physical appearance should also be monitored.

Accelerated Stability Testing

This study is designed to increase the rate of chemical degradation and physical change of a substance by using exaggerated storage conditions.

Methodology:

  • Sample Preparation: Similar to long-term stability testing, use at least three batches in appropriate packaging.

  • Storage Conditions: Store the samples at 40°C ± 2°C with a relative humidity of 75% ± 5% RH.

  • Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months), is recommended.

  • Analytical Methods: The same stability-indicating methods used in the long-term study should be employed.

Stress Testing (Forced Degradation)

Stress testing is conducted to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.

Methodology:

  • Acidic Conditions: Treat a solution of this compound with an appropriate concentration of acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Conditions: Treat a solution of this compound with an appropriate concentration of base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Conditions: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature for a defined period.

  • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Stress: Expose the solid material to high temperatures (e.g., 60°C, 80°C) for a defined period.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Compound Define this compound Specifications Select_Batches Select Batches for Testing Define_Compound->Select_Batches Develop_Method Develop & Validate Stability-Indicating Method Select_Batches->Develop_Method Define_Protocol Define Stability Protocol (ICH Guidelines) Develop_Method->Define_Protocol Stress_Testing Stress Testing (Acid, Base, Oxidative, Photo, Thermal) Define_Protocol->Stress_Testing Long_Term_Testing Long-Term Stability Testing (25°C/60%RH) Define_Protocol->Long_Term_Testing Accelerated_Testing Accelerated Stability Testing (40°C/75%RH) Define_Protocol->Accelerated_Testing Identify_Degradants Identify & Characterize Degradation Products Stress_Testing->Identify_Degradants Analyze_Samples Analyze Samples at Time Points Long_Term_Testing->Analyze_Samples Accelerated_Testing->Analyze_Samples Analyze_Samples->Identify_Degradants Establish_Pathways Establish Degradation Pathways Identify_Degradants->Establish_Pathways Determine_Shelf_Life Determine Retest Period / Shelf-Life Establish_Pathways->Determine_Shelf_Life Final_Report Generate Stability Report Determine_Shelf_Life->Final_Report

Caption: A logical workflow for the stability assessment of this compound.

Antimicrobial Mechanism of Action of Chloroxylenol

Chloroxylenol's primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. It does not act through a complex signaling pathway but rather through direct physical and chemical interactions with the cell envelope.

Antimicrobial_Mechanism Chloroxylenol Chloroxylenol Cell_Membrane Bacterial Cell Membrane Chloroxylenol->Cell_Membrane Interaction Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

A Technical Guide to the Synthesis and Isotopic Labeling of p-Chloro-m-xylenol (PCMX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of p-Chloro-m-xylenol (PCMX), a widely used antiseptic and disinfectant. This document details established synthetic protocols, methodologies for isotopic labeling with deuterium, tritium, and carbon-13, and explores the mechanistic pathways of its antimicrobial and anticancer activities. The information presented herein is intended to serve as a valuable resource for researchers in drug development, medicinal chemistry, and molecular biology.

Synthesis of p-Chloro-m-xylenol (PCMX)

The industrial synthesis of PCMX, also known as chloroxylenol, typically involves the chlorination of 3,5-dimethylphenol (m-xylenol).[1][2][3] Various chlorinating agents and catalysts have been employed to optimize the yield and purity of the final product.

General Synthetic Approach: Electrophilic Aromatic Substitution

The primary synthetic route is an electrophilic aromatic substitution reaction where m-xylenol is reacted with a chlorinating agent in the presence of a catalyst.[4] The hydroxyl and methyl groups of m-xylenol are ortho-, para-directing, leading to the substitution of chlorine at the para-position relative to the hydroxyl group.

Experimental Protocols for PCMX Synthesis

Several methods for the synthesis of PCMX have been reported, primarily in patent literature. Below are summaries of representative experimental protocols.

Protocol 1: Chlorination using N-Chlorosuccinimide

A common laboratory-scale synthesis utilizes N-chlorosuccinimide (NCS) as the chlorinating agent and a Lewis acid catalyst in a chlorinated solvent.[1][5]

  • Reactants: 3,5-dimethylphenol, N-chlorosuccinimide, carbon tetrachloride (solvent), and a catalyst (e.g., aluminum trichloride, ferric chloride, zinc chloride, or tin tetrachloride).

  • Procedure: A mixture of 3,5-dimethylphenol, N-chlorosuccinimide, carbon tetrachloride, and the catalyst is heated to 70-80°C for 60-100 minutes.[1] Upon completion, the reaction mixture is cooled, and the crude product is isolated by crystallization and filtration. Further purification is achieved by recrystallization from a solvent like chloroform, followed by decolorization with activated carbon and drying to yield white crystalline PCMX.[1]

Protocol 2: Chlorination using Sulfuryl Chloride

Another established method involves the use of sulfuryl chloride as the chlorinating agent.[3][6]

  • Reactants: 3,5-dimethylphenol and sulfuryl chloride.

  • Procedure: 3,5-dimethylphenol is dissolved in a suitable solvent system, such as a composite of acidic water and an organic solvent like dichloroethane. Sulfuryl chloride is then added dropwise while maintaining the reaction temperature between 15-25°C. After the addition is complete, the mixture is heated to 85°C and then cooled. The organic phase containing the product is separated for further purification.[6]

Quantitative Data on PCMX Synthesis

The yield of PCMX is dependent on the chosen catalyst and reaction conditions. The table below summarizes the reported yields for the N-chlorosuccinimide method with different catalysts.

CatalystMolar Ratio (m-xylenol:NCS:catalyst)Reaction Time (min)Temperature (°C)Yield (%)Reference
Aluminum trichloride1:1.09:0.026070-8064[1]
Ferric chloride1:1.20:0.037070-8069[1]
Zinc chloride1:1.27:0.048070-8078[1]
Tin tetrachloride1:1.27:0.059070-8086[1]

Isotopic Labeling of p-Chloro-m-xylenol

Isotopic labeling is a powerful technique to trace the metabolic fate, reaction mechanisms, and biological interactions of molecules.[7] PCMX can be labeled with stable isotopes like deuterium (²H) and carbon-13 (¹³C), or radioactive isotopes such as tritium (³H).

Deuterium and Tritium Labeling

Deuterium and tritium labeling of PCMX has been achieved through acid or base-catalyzed hydrogen isotope exchange reactions.[8] The labeling occurs specifically at the 2 and 6 positions of the aromatic ring, which are ortho to the phenolic hydroxyl group.[8]

Experimental Protocol: Acid-Catalyzed Deuterium/Tritium Labeling [8]

  • Reactants: p-Chloro-m-xylenol, deuterated or tritiated water (D₂O or T₂O), and an acid catalyst. A cosolvent can be used.

  • Procedure: PCMX is dissolved in a suitable cosolvent, and labeled water along with an acid catalyst is added. The reaction mixture is stirred, and the progress of the isotopic exchange is monitored. While base catalysis is faster, acid catalysis allows for the use of a cosolvent and smaller volumes of labeled water.[8]

  • Stability: The resulting labeled PCMX shows no significant isotope loss when stored for 21 days at 37°C over a pH range of 2-14.[8] Isotopic loss is only observed at a pH below 2.[8]

Quantitative Data for Tritium Labeled PCMX [8]

ParameterValue
Specific Activity1.18 mCi/mmol
Radiochemical Purity99.0%
Chemical Purity>99.0%
Carbon-13 Labeling

Carbon-13 labeling of the phenolic ring can be achieved through a formal [5+1] cyclization strategy.[9][10] This method allows for the site-specific incorporation of a ¹³C atom into the aromatic core.

Conceptual Workflow for Carbon-13 Labeling of Phenols

G precursor 1,5-Dibromo-1,4-pentadiene Precursor lithiation Lithium-Halogen Exchange precursor->lithiation cyclization [5+1] Cyclization with ¹³C-Carbonate Ester lithiation->cyclization product 1-¹³C Labeled Phenol (PCMX analogue) cyclization->product

Caption: Workflow for ¹³C labeling of phenols via [5+1] cyclization.

Experimental Protocol Synopsis: Carbon-13 Labeling of a Phenolic Ring [9]

  • Reactants: A suitable 1,5-dibromo-1,4-pentadiene precursor and a ¹³C-labeled carbonate ester (e.g., dibenzyl carbonate-¹³C).

  • Procedure: The dibromo-pentadiene precursor undergoes a lithium-halogen exchange. The resulting organolithium species is then treated with the ¹³C-labeled carbonate ester, leading to a [5+1] cyclization to form the ¹³C-labeled phenol.

  • Enrichment: This method has been shown to achieve >97% ¹³C-enrichment at the ipso-carbon of the phenol.[9]

Mechanism of Action and Relevant Signaling Pathways

The biological activity of PCMX is primarily attributed to its ability to disrupt microbial cell integrity and, as recently discovered, to modulate specific cellular signaling pathways.

Disruption of Bacterial Cell Membranes

The antimicrobial action of PCMX involves the disruption of the bacterial cell membrane.[2][5][7][9] As a phenolic compound, PCMX can integrate into the lipid bilayer, leading to a decrease in membrane fluidity and disruption of the ordered lipid structure.[9] This interference with the cell membrane affects the function of membrane-associated proteins involved in transport and cellular signaling, ultimately leading to bacterial cell death.[7][9]

Diagram of PCMX-Induced Bacterial Membrane Disruption

G PCMX p-Chloro-m-xylenol (PCMX) Membrane Bacterial Cell Membrane PCMX->Membrane Incorporation Fluidity Decreased Membrane Fluidity Membrane->Fluidity Disruption Disrupted Lipid Order Membrane->Disruption Protein Impaired Membrane Protein Function (Transport & Signaling) Membrane->Protein Death Bacterial Cell Death Fluidity->Death Disruption->Death Protein->Death

Caption: Mechanism of PCMX-induced bacterial cell death via membrane disruption.

Inhibition of the Wnt/β-catenin Signaling Pathway

Recent research has unveiled a novel anticancer activity of PCMX, demonstrating its ability to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells.[1][10] This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

PCMX exerts its inhibitory effect by:

  • Preventing the nuclear translocation of β-catenin. [1][10]

  • Disrupting the interaction between β-catenin and T-cell factor 4 (TCF4). [1]

This disruption leads to the downregulation of Wnt target genes, such as Axin2 and Survivin, which are involved in cell proliferation and apoptosis resistance.[1]

Diagram of PCMX Inhibition of the Wnt/β-catenin Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus β-catenin BetaCatenin->Nucleus Translocation PCMX p-Chloro-m-xylenol PCMX->BetaCatenin Blocks TCF4 TCF4 Nucleus->TCF4 Binds TargetGenes Target Gene Transcription (e.g., Axin2, Survivin) TCF4->TargetGenes Activates

Caption: PCMX inhibits Wnt/β-catenin signaling by blocking β-catenin nuclear translocation.

Conclusion

This technical guide provides a consolidated resource for the synthesis and isotopic labeling of p-Chloro-m-xylenol. The detailed experimental protocols and quantitative data offer a practical foundation for researchers. Furthermore, the elucidation of its mechanisms of action, particularly the disruption of bacterial membranes and the inhibition of the Wnt/β-catenin signaling pathway, opens new avenues for the application of isotopically labeled PCMX in mechanistic studies and drug development. The use of labeled PCMX will be invaluable for tracing its metabolic fate, quantifying its interaction with molecular targets, and further unraveling its biological activities.

References

In-Depth Technical Guide: Health and Safety Data for Chloroxylenol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Chloroxylenol-d6 is the deuterated form of Chloroxylenol, a widely used antiseptic and disinfectant.[1][2]

PropertyDataSource
Chemical Name 4-chloro-3,5-bis(trideuteriomethyl)phenolPubChem[1]
Molecular Formula C₈D₆H₃ClOPubChem[1]
Molecular Weight 162.64 g/mol PubChem[1]
Appearance White to off-white crystalline solidScienceLab[3]
Odor Phenolic-likeScienceLab[3]
Melting Point 113-115 °C (235.4-239 °F)ScienceLab[3], GSC[4]
Boiling Point 246 °C (474.8 °F)ScienceLab[3]
Solubility in Water 300 mg/LWikipedia[5]

Toxicological Data

The following data pertains to Chloroxylenol (PCMX).

Acute Toxicity
RouteSpeciesTestResultSource
OralRatLD50 (Acute)3830 mg/kgScienceLab[3]
OralMouseLD50 (Acute)1000 mg/kgScienceLab[3]
Irritation and Sensitization
EndpointFindingSource
Skin Irritation Causes skin irritation.[6][7]Spectrum[6], EDQM[7], Sigma-Aldrich[8]
Eye Irritation Causes serious eye irritation.[6][7]Spectrum[6], EDQM[7], Sigma-Aldrich[8]
Skin Sensitization May cause an allergic skin reaction.[6][7] Considered a skin sensitizer.[5]Spectrum[6], EDQM[7], Wikipedia[5]
Chronic Effects Repeated or prolonged exposure is not known to aggravate medical condition.[3]ScienceLab[3]
Carcinogenicity/Mutagenicity No information available or data not available.[3][6] A positive mutagenicity assay has been noted.[9]Spectrum[6], ScienceLab[3], CIR[9]

Hazard Identification and Classification

Chloroxylenol is classified with the following hazards:

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[7][8]

  • H317: May cause an allergic skin reaction.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6]

Experimental Protocols and Methodologies

While full, detailed experimental protocols are proprietary to the conducting laboratories, the safety assessments are based on standardized testing guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

General Experimental Workflow for Toxicological Assessment:

The provided diagram illustrates a generalized workflow for assessing the toxicological profile of a chemical like Chloroxylenol, based on the types of studies mentioned in the safety reports.

G cluster_analysis Data Analysis & Conclusion vitro_mut Mutagenicity Assays (e.g., Ames Test) risk_assessment Safety & Risk Assessment vitro_mut->risk_assessment vitro_perm Skin Permeability (Human Skin Samples) pk_studies Pharmacokinetic Studies (Dermal Application) vitro_perm->pk_studies Informs human studies acute_oral Acute Oral Toxicity (LD50) (Rat, Mouse) acute_oral->risk_assessment dermal_irr Dermal Irritation (Rabbit) dermal_irr->risk_assessment eye_irr Ocular Irritation (Rabbit) eye_irr->risk_assessment sensitization Skin Sensitization (e.g., LLNA in Mouse) sensitization->risk_assessment patch_test Patch Testing (Dermatitis Patients) patch_test->risk_assessment pk_studies->risk_assessment

Caption: Generalized workflow for chemical toxicology assessment.

  • Acute Oral LD50 Studies: As cited in the Safety Data Sheet from ScienceLab.com, these studies involve administering the substance orally to rats and mice to determine the dose that is lethal to 50% of the test population.[3] The results are expressed in mg of substance per kg of body weight.

  • Dermal and Ocular Irritation Tests: These experiments typically involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for signs of irritation, such as redness, swelling, and inflammation over a set period.

  • Skin Sensitization: Modern methods like the Mouse Local LymphNode Assay (LLNA) are used to assess the potential of a substance to cause allergic contact dermatitis.[9] This involves repeated topical application and measuring the proliferation of lymphocytes in the draining lymph nodes.

  • Pharmacokinetic Studies: These studies track the absorption, distribution, metabolism, and excretion (ADME) of a substance. For Chloroxylenol, studies in animals and humans have involved dermal application followed by analysis of blood and urine to detect the parent compound and its metabolites (primarily glucuronide and sulfate conjugates).[2][10][11]

Mechanism of Action

Chloroxylenol's primary antimicrobial activity is attributed to its nature as a substituted phenol.

Proposed Antimicrobial Mechanism of Action:

The diagram below outlines the generally accepted mechanism by which phenolic compounds like Chloroxylenol exert their bactericidal effects.

G cluster_membrane Bacterial Cell Membrane membrane_protein Membrane Proteins disruption Disruption of Membrane Potential membrane_protein->disruption membrane_lipids Lipid Bilayer chloroxylenol Chloroxylenol (Phenolic -OH group) chloroxylenol->membrane_protein Binds to coagulation Coagulation of Proteins & Nucleic Acids (at high concentrations) chloroxylenol->coagulation Enters cell leakage Increased Permeability & Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death coagulation->death

Caption: Mechanism of Chloroxylenol's antimicrobial action.

The mechanism involves the disruption of the bacterial cell wall and membrane.[10][12] The phenolic hydroxyl (-OH) group is believed to bind to proteins on the cell membrane, altering their function and disrupting the membrane's integrity.[10] This leads to an increase in membrane permeability, allowing essential cellular contents to leak out. At higher concentrations, Chloroxylenol can enter the cell and cause the coagulation of proteins and nucleic acids, leading to rapid cell death.[10]

First Aid and Handling

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Ensure adequate ventilation.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]

  • Avoid breathing dust.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[6][8]

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[6][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[3][6]

  • Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[6]

References

The Environmental Fate of Chloroxylenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biodegradation, photodegradation, hydrolysis, and sorption of the widely used antimicrobial agent, chloroxylenol (PCMX), and its resulting metabolites.

Chloroxylenol (4-chloro-3,5-dimethylphenol), a potent antimicrobial agent, is a key ingredient in numerous disinfectant products, antiseptic soaps, and personal care items.[1][2] Its widespread use leads to its inevitable release into the environment through various waste streams, raising concerns about its potential impact on aquatic and terrestrial ecosystems.[1][3] This technical guide provides a comprehensive overview of the environmental fate of chloroxylenol and its metabolites, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of chloroxylenol is crucial for predicting its behavior and distribution in the environment.

PropertyValueReference
Molecular FormulaC8H9ClO[4]
Molecular Weight156.61 g/mol [4]
Water Solubility0.3 g/L (at 20°C)[5]
Vapor Pressure0.1 mm Hg (at 20°C)[6][7]
Octanol-Water Partition Coefficient (log Kow)2.8 (at 20°C)[5]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)676 L/kg[5]

Environmental Degradation Pathways

Chloroxylenol is subject to several degradation processes in the environment, including biodegradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is a primary mechanism for the removal of chloroxylenol from the environment.[8] Various microorganisms, including fungi and bacteria, have been shown to effectively degrade this compound.

Fungal Degradation:

Studies have demonstrated the capability of fungal strains such as Cunninghamella elegans and Trametes versicolor to eliminate over 70% of chloroxylenol.[1][9] The degradation process involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and laccase.[1][9] These reactions include dechlorination, hydroxylation, and oxidation, leading to the formation of several metabolites.[1][9] Research has shown an increase in the expression of CYP450 genes in C. elegans and a significant rise in laccase activity in T. versicolor during PCMX elimination.[1][9]

Bacterial Degradation:

Bacterial species, particularly from the genus Rhodococcus, have been identified as efficient degraders of chloroxylenol under aerobic conditions.[8] The degradation pathway in bacteria also involves hydroxylation and dechlorination, with cytochrome P450 playing a key role.[8] One of the major intermediate metabolites identified is 2,6-dimethylhydroquinone.[8] Activated sludge microbial communities in wastewater treatment plants (WWTPs) can partially remove chloroxylenol, with removal efficiencies ranging from 44% to 87%.[10][11] The bacterium Sphingobium has been implicated in the breakdown of chloroxylenol in these systems through dehalogenation and ring hydroxylation pathways.[10][12]

Identified Metabolites:

Several metabolites of chloroxylenol have been identified through gas chromatography-mass spectrometry (GC-MS) analysis of degradation experiments. These include products of hydroxylation, oxidation, and dechlorination.[1]

Biodegradation Pathway of Chloroxylenol

Biodegradation_Pathway PCMX Chloroxylenol (4-chloro-3,5-dimethylphenol) Dechlorination Dechlorination PCMX->Dechlorination Hydroxylation Hydroxylation PCMX->Hydroxylation Metabolite1 2,6-dimethylhydroquinone (and other hydroxylated metabolites) Dechlorination->Metabolite1 Hydroxylation->Metabolite1 Oxidation Oxidation Metabolite2 Oxidized Metabolites Oxidation->Metabolite2 Metabolite1->Oxidation Mineralization Further Degradation & Mineralization Metabolite2->Mineralization Enzymes Cytochrome P450 Laccase Enzymes->Dechlorination Enzymes->Hydroxylation Enzymes->Oxidation

Caption: Proposed microbial degradation pathway of Chloroxylenol.

Photodegradation

Vapor-phase chloroxylenol in the atmosphere is expected to be degraded by reacting with photochemically-produced hydroxyl radicals.[6][7] The estimated half-life for this atmospheric reaction is approximately 5.8 hours.[7] However, chloroxylenol does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis in water is not a significant degradation pathway.[7] Advanced oxidation processes (AOPs), such as UV/persulfate systems, have been shown to effectively degrade chloroxylenol.[1]

Hydrolysis

Chloroxylenol is hydrolytically stable, meaning it does not readily break down in water.[5] It lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4, 7, and 9), and its half-life due to hydrolysis is greater than one year.[5]

Environmental Distribution and Transport

The movement and partitioning of chloroxylenol in the environment are governed by its physicochemical properties.

Sorption

With a soil organic carbon-water partitioning coefficient (Koc) of 676 L/kg, chloroxylenol is expected to have low to moderate mobility in soil.[5] It will tend to adsorb to soil and sediment particles, a process influenced by soil pH and organic matter content.[13] Adsorption is primarily driven by physical forces like van der Waals interactions and hydrophobic interactions, but chemical adsorption through bond formation with soil components can also occur.[13] The adsorption to soil particles can reduce its bioavailability and leaching into groundwater.[13]

Volatilization

The potential for chloroxylenol to volatilize from water surfaces is considered low, based on its estimated Henry's Law constant.[7] Similarly, volatilization from moist soil surfaces is not expected to be a major fate process.[7]

Bioconcentration

The bioconcentration factor (BCF) for chloroxylenol is estimated to be around 66, suggesting a moderate potential for accumulation in aquatic organisms.[6][7]

Quantitative Environmental Fate Data

The following table summarizes key quantitative data related to the environmental fate of chloroxylenol.

ParameterValue/RangeEnvironmental Compartment/ConditionReference
Biodegradation
Fungal Elimination (C. elegans, T. versicolor)>70% after 120 hoursLaboratory culture[1][9]
Activated Sludge Removal44% - 87%Wastewater Treatment Plant Bioreactor[10][11]
Primary Degradation Half-life34 - 56 hoursSimulated Activated Sludge[5]
Degradation in Sewage60-70% remaining after 7 daysSewage[6][7]
Photodegradation
Atmospheric Half-life (vapor-phase)~5.8 hoursAir[7]
Hydrolysis
Hydrolytic Half-life> 1 year (at pH 4, 7, 9)Water[5]
Partitioning
Log Kow2.8Octanol-Water[5]
Koc676 L/kgSoil/Sediment[5]
BCF~66Aquatic Organisms[6][7]

Experimental Protocols

The study of the environmental fate of chloroxylenol employs a range of standardized experimental protocols, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[14][15][16]

Biodegradation Studies

Aerobic Biodegradation in Activated Sludge:

  • Objective: To determine the rate and extent of primary and ultimate biodegradation of chloroxylenol in an aerobic activated sludge environment.

  • Methodology (based on OECD Guideline 301):

    • An activated sludge inoculum is obtained from a domestic wastewater treatment plant.

    • A defined concentration of chloroxylenol is added to a mineral salts medium inoculated with the activated sludge.

    • The test is run in parallel with a control (no chloroxylenol), a reference compound (to check the viability of the sludge), and an abiotic control (to assess non-biological degradation).

    • The degradation is monitored over a period of at least 28 days by measuring parameters such as dissolved organic carbon (DOC), chemical oxygen demand (COD), or the evolution of carbon dioxide.

    • The concentration of the parent chloroxylenol is measured at intervals using analytical techniques like HPLC or GC-MS to determine the primary degradation rate.

Experimental Workflow for Biodegradation Study

Experimental_Workflow start Start setup Prepare Test Systems: - Mineral Medium - Activated Sludge Inoculum - Chloroxylenol Stock Solution start->setup incubation Incubate Test Flasks: - Test (PCMX + Sludge) - Control (Sludge only) - Reference (Known biodegradable substance) - Abiotic (PCMX, no sludge) setup->incubation monitoring Monitor Degradation over 28 days: - Measure CO2 evolution or O2 consumption - Sample for chemical analysis incubation->monitoring analysis Chemical Analysis: - HPLC or GC-MS for PCMX concentration - DOC/COD for mineralization monitoring->analysis data Data Analysis: - Calculate % degradation - Determine half-life analysis->data end End data->end

Caption: A typical workflow for an aerobic biodegradation study.

Sorption/Desorption Studies

Soil Adsorption/Desorption using a Batch Equilibrium Method:

  • Objective: To determine the adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of chloroxylenol.

  • Methodology (based on OECD Guideline 106):

    • A series of soil samples with varying organic carbon content are characterized.

    • Aqueous solutions of chloroxylenol at different concentrations are prepared.

    • A known mass of soil is equilibrated with a known volume of the chloroxylenol solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.

    • The soil suspension is then centrifuged, and the concentration of chloroxylenol remaining in the aqueous phase is measured.

    • The amount of chloroxylenol adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

    • Desorption can be subsequently studied by replacing the supernatant with a fresh solution and re-equilibrating.

Conclusion

Chloroxylenol released into the environment undergoes degradation primarily through microbial action, with both fungi and bacteria playing a significant role in its transformation via hydroxylation, dechlorination, and oxidation reactions. While photodegradation in the atmosphere can be rapid, its persistence in aquatic and soil environments is influenced by its moderate sorption to organic matter and its resistance to hydrolysis. The formation of various metabolites necessitates further research to fully understand their potential environmental and toxicological effects. This guide provides a foundational understanding of the environmental fate of chloroxylenol, highlighting the key processes and parameters that are essential for conducting comprehensive environmental risk assessments.

References

Methodological & Application

Application Note: Quantitative Analysis of Chloroxylenol in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chloroxylenol (PCMX) in human plasma. The method utilizes Chloroxylenol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. Sample preparation is achieved through a straightforward protein precipitation protocol, offering high recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution. The total run time is 3.5 minutes, allowing for high-throughput analysis. The method was validated over a linear range of 1.0 to 1000 ng/mL and meets regulatory guidelines for bioanalytical method validation.

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol), also known as PCMX, is a widely used antiseptic and disinfectant agent found in numerous consumer and medical products, including antibacterial soaps, wound cleansers, and topical solutions.[1][2] Given its widespread use, it is crucial to have a reliable analytical method to determine its concentration in biological matrices to support pharmacokinetic, toxicokinetic, and exposure studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV or GC-MS.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it perfectly compensates for variations in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and reliability of the results.[4] This application note provides a comprehensive protocol for the quantification of Chloroxylenol in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Chloroxylenol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Drug-free human plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Parameters

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Time (min)
0.0
0.5
2.0
2.5
2.6
3.5

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage -4500 V
Temperature (TEM) 550°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

Table 3: Proposed MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Chloroxylenol 155.6140.6100-60-25
This compound 161.7143.7100-60-25
Note: The precursor ion [M-H]⁻ for Chloroxylenol (MW 156.61) is m/z 155.6. The proposed fragmentation corresponds to the loss of a methyl radical (-CH₃). For this compound (MW ~162.65), the precursor is m/z 161.7, and the proposed fragmentation is the loss of a deuterated methyl radical (-CD₃).
Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of Chloroxylenol in methanol.

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

Working Solutions:

  • Prepare serial dilutions of the Chloroxylenol stock solution in 50:50 acetonitrile:water to create calibration standards (CS) ranging from 1.0 to 1000 ng/mL.

  • Prepare at least four levels of quality control (QC) samples (LLOQ, Low, Mid, High) in the same manner.

  • Prepare an internal standard (IS) working solution by diluting the this compound stock solution to 100 ng/mL in 50:50 acetonitrile:water.

Sample Preparation Protocol (Protein Precipitation):

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, or study samples into 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank matrix.

  • Add 200 µL of cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Results and Data Presentation

The method was validated according to established bioanalytical method validation guidelines. The performance characteristics are summarized below.

Table 4: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression ModelMean R²
Chloroxylenol1.0 - 1000Linear, 1/x²>0.998

Table 5: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1.06.8+4.58.2+5.1
Low QC3.05.1+2.16.5+3.3
Mid QC1003.5-1.84.9-0.9
High QC8002.9-3.24.1-2.5

Table 6: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC3.095.298.7
High QC80097.8101.3

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Plasma Sample (50 µL) Spike_IS Spike with This compound IS Sample->Spike_IS Precipitate Add Acetonitrile (200 µL) for Protein Precipitation Spike_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_Inject Inject into LC-MS/MS Transfer->LC_Inject Data_Acq Data Acquisition (MRM) LC_Inject->Data_Acq Integrate Peak Integration Data_Acq->Integrate Calc_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calc_Ratio Quantify Quantify against Calibration Curve Calc_Ratio->Quantify Result Final Concentration (ng/mL) Quantify->Result

Caption: Experimental workflow for Chloroxylenol quantification in plasma.

G cluster_analyte Analyte cluster_is Internal Standard cluster_cal Calibration Curve A_Response Chloroxylenol Peak Area (A_area) Ratio Response Ratio (A_area / IS_area) A_Response->Ratio IS_Response This compound Peak Area (IS_area) IS_Response->Ratio IS_Conc Known IS Concentration (IS_conc) Result Calculated Analyte Concentration IS_Conc->Result corrects for variability Equation y = mx + c (y = Ratio, x = Conc.) Ratio->Equation is plotted against known standard concentrations Equation->Result solves for 'x'

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, rapid, and reliable approach for the quantification of Chloroxylenol in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it ideal for high-throughput bioanalysis in a regulated environment. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This method is well-suited for supporting clinical and preclinical studies involving Chloroxylenol.

References

Application of Chloroxylenol-d6 in Environmental Water Sample Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant found in numerous consumer and industrial products. Its prevalence raises concerns about its potential as an environmental contaminant in various water bodies, including surface water, groundwater, and wastewater effluent. Accurate and sensitive quantification of Chloroxylenol is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Chloroxylenol-d6, in conjunction with mass spectrometry-based methods, provides the highest level of accuracy and precision for this analysis.

This document outlines the application of this compound as an internal standard for the quantitative analysis of Chloroxylenol in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The isotope dilution technique compensates for variations in sample matrix effects, extraction recovery, and instrument response, leading to highly reliable data.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that utilizes a known amount of an isotopically enriched standard (in this case, this compound) which is added to the sample prior to any sample preparation steps. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample loss during preparation.

Isotope_Dilution_Principle cluster_sample Environmental Water Sample cluster_standard Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis Sample Contains unknown concentration of native Chloroxylenol Standard Known amount of This compound added Extraction Solid-Phase Extraction (SPE) Standard->Extraction Spiking LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Data Ratio Measurement (Native/Labeled) LCMS->Data Result Accurate Quantification Data->Result

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analyte.

  • Preservation: To inhibit microbial degradation, adjust the pH of the water sample to < 2 with sulfuric acid immediately after collection.

  • Storage: Store the samples at 4°C and analyze within 14 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methodologies for extracting polar organic compounds from aqueous matrices.

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 ng) and mix thoroughly.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 6 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Experimental_Workflow Start 1. Sample Collection (100 mL water) Spike 2. Spike with known amount of this compound Start->Spike SPE_Condition 3. SPE Cartridge Conditioning (Methanol & Water) Spike->SPE_Condition Load 4. Sample Loading (~5 mL/min) SPE_Condition->Load Wash 5. Cartridge Washing (Deionized Water) Load->Wash Dry 6. Cartridge Drying (Nitrogen Stream) Wash->Dry Elute 7. Elution (Methanol) Dry->Elute Concentrate 8. Evaporation to Dryness Elute->Concentrate Reconstitute 9. Reconstitution in Mobile Phase (1 mL) Concentrate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Experimental workflow for water sample analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Chloroxylenol and its deuterated internal standard. Method optimization is recommended for specific instrumentation.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Negative

  • MS/MS Transitions (MRM): The specific precursor and product ions for Chloroxylenol and this compound need to be determined by direct infusion of the standards. Expected transitions are:

    • Chloroxylenol: [M-H]⁻ → fragments

    • This compound: [M-H]⁻ → fragments

Data Presentation

The use of this compound as an internal standard is expected to yield robust and reliable quantitative data. The following table presents typical performance characteristics for a validated isotope dilution LC-MS/MS method for a similar phenolic compound in environmental water.

ParameterSurface WaterWastewater Effluent
Limit of Detection (LOD) 0.5 ng/L2.0 ng/L
Limit of Quantification (LOQ) 1.5 ng/L6.0 ng/L
Recovery (%) 92 - 105%88 - 110%
Relative Standard Deviation (RSD) < 10%< 15%

Conclusion

The application of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantification of Chloroxylenol in environmental water samples. The detailed protocol herein serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in environmental monitoring and analysis of emerging contaminants. The use of this methodology will contribute to a better understanding of the fate and transport of Chloroxylenol in aquatic environments.

Application Notes and Protocols for Disinfectant Residue Analysis using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances. It is considered a primary ratio method by the highest metrological authorities. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to a sample.[1][2] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, D).

After adding the spike, the sample is homogenized, allowing the labeled standard to equilibrate with the unlabeled analyte.[1] The sample then undergoes extraction and purification processes. A key advantage of IDMS is that any sample loss during these preparation steps will affect both the native analyte and the isotopic standard equally, thus preserving their ratio.[1] The final extract is then analyzed by mass spectrometry (MS), which separates and detects ions based on their mass-to-charge ratio. By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be calculated with high accuracy, effectively correcting for matrix effects and recovery losses.[1]

Application Notes: Analysis of Disinfectant Residues

Disinfectant residues on surfaces in healthcare, pharmaceutical, and food production environments are a significant concern, potentially leading to microbial resistance, product contamination, and adverse health effects. IDMS offers a robust and reliable method for the trace-level quantification of these residues.

Quaternary Ammonium Compounds (QACs)

Quaternary Ammonium Compounds (QACs), such as benzalkonium chlorides (BACs) and dialkyldimethylammonium chlorides (DDACs), are widely used broad-spectrum disinfectants. Their cationic nature can lead to strong adsorption onto various surfaces, making accurate quantification challenging.

Advantages of IDMS for QAC Analysis:

  • High Accuracy and Precision: IDMS minimizes errors arising from sample preparation and matrix-induced signal suppression or enhancement in LC-MS/MS analysis.

  • Excellent Sensitivity: The use of isotopically labeled internal standards allows for very low detection limits, often in the ng/mL to µg/L range.[3][4]

  • Reliability: The method corrects for losses during sample extraction, concentration, and analysis, ensuring robust and reproducible results.[5]

IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of QAC residues in various matrices, including environmental samples and biological fluids.[3][4][5]

Phenolic Compounds

Phenolic disinfectants, such as ortho-phenylphenol (OPP) and o-benzyl-p-chlorophenol (OBPCP), are effective against a wide range of microorganisms. Monitoring their residues is crucial due to potential toxicity.

Advantages of IDMS for Phenolic Compound Analysis:

  • Specificity: Mass spectrometry provides high selectivity, allowing for the differentiation of various phenolic compounds within a complex sample matrix.[6][7]

  • Matrix Effect Compensation: The use of isotopically labeled standards is critical for accurate quantification in complex environmental or biological samples where matrix effects are common.[6]

  • Simultaneous Analysis: IDMS methods can be developed for the simultaneous quantification of multiple phenolic compounds in a single run.[6][7]

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry is a common technique for the analysis of phenolic compounds.[6][7][8][9]

Aldehydic Compounds

Aldehydes like formaldehyde and acetaldehyde have disinfectant properties but are also known for their high reactivity and volatility, which can complicate their analysis.[10]

Advantages of IDMS for Aldehyde Analysis:

  • Overcoming Volatility and Reactivity: The addition of an isotopic standard at the beginning of the workflow helps to correct for losses of these volatile and reactive compounds during sample handling and preparation.

  • Enhanced Sensitivity: Derivatization of aldehydes, often with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, can significantly improve sensitivity.[2][11][12]

  • Accurate Quantification in Complex Matrices: IDMS is particularly useful for analyzing aldehydes in challenging matrices like biological fluids or food, where interferences are prevalent.[13]

Quantitative Data Summary

The following tables summarize the performance of IDMS and related mass spectrometry methods for the analysis of disinfectant residues.

Table 1: Quantitative Data for Quaternary Ammonium Compound (QAC) Analysis

Analyte ClassMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recoveries (%)Reference
BACs, ATMACs, DDACsHuman Serum & UrineLC-MS/MS0.002 - 0.420.006 - 1.4061 - 129[3][4]
BACs, DDACsWastewater InfluentLC-MS/MS-0.01 - 30 (µg/L)101 - 111[5]
BACs, DDACsWastewater EffluentLC-MS/MS-< 1.2 (µg/L)101 - 111[5]
BACs, DDACsBiosolidsLC-MS/MS-0.05 - 27 (mg/kg)89 - 116[5]

Table 2: Quantitative Data for Phenolic Compound Analysis

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recoveries (%)Reference
Multiple PhenolsHuman UrineHPLC-MS/MS< 1--[6][7]
13 Phenolic CompoundsRapeseedLC-MS/MS0.01 - 9.84 (µg/kg)0.03 - 32.8 (µg/kg)81.9 - 117.2[14]
ChlorophenolsEnvironmental SamplesLPME-GC-MS80 - 2000-> 85[15]

Table 3: Quantitative Data for Aldehyde Analysis

AnalyteMatrixMethodLODLOQRecoveries (%)Reference
AcetaldehydeHand SanitizerHS-GC/MS0.209 µg/mL-96 - 104[16]
Hexanal, HeptanalHuman BloodHS-SPME-GC-MS0.006 nM, 0.005 nM--[11][12]
Various AldehydesExhaled BreathOn-fiber derivatization GC-MS0.001 nM0.003 nM-[11][12]
Acetaldehyde, FormaldehydeFood MatricesSPME-GC-MSS/N > 3.3S/N > 10-[13]

Experimental Protocols

Principle of Isotope Dilution Mass Spectrometry Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 1. Sample Collection (e.g., surface wipe, liquid) Spike 2. Addition of Known Amount of Isotopically Labeled Internal Standard (Spike) Sample->Spike Homogenize 3. Homogenization & Equilibration Spike->Homogenize Extract 4. Extraction (e.g., SPE, LLE) Homogenize->Extract Purify 5. Purification & Concentration Extract->Purify Analysis 6. LC-MS/MS or GC-MS Analysis Purify->Analysis Ratio 7. Measurement of Isotope Ratio (Analyte / Spike) Analysis->Ratio Calculate 8. Calculation of Analyte Concentration Ratio->Calculate

Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).

Protocol 1: Analysis of Quaternary Ammonium Compounds (QACs) in Surface Rinse Samples by IDMS LC-MS/MS

This protocol is adapted from methodologies for analyzing QACs in aqueous and biological samples.[3][4][5]

1. Materials and Reagents

  • QAC standards (e.g., Benzalkonium Chloride C12, C14, C16; Didecyldimethylammonium Chloride)

  • Isotopically labeled internal standards (e.g., d7-BAC-12, d7-DDAC)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation-Exchange)

  • Vortex mixer, Centrifuge

2. Sample Preparation and Extraction

  • Collect surface residue by wiping a defined area (e.g., 100 cm²) with a sterile wipe moistened with a known volume of extraction solvent (e.g., 5 mL of 70:30 methanol:water).

  • Transfer the wipe to a polypropylene tube.

  • Add a known amount of the isotopically labeled QAC internal standard solution to the tube.

  • Vortex for 1 minute and sonicate for 15 minutes to extract the residues from the wipe.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

  • Elute the QACs with 5 mL of methanol containing 2% formic acid.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and its labeled internal standard.

4. Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte.

  • Calculate the concentration of QACs in the sample using the measured peak area ratios and the calibration curve.

Experimental Workflow for QAC Analysis

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Wipe 1. Surface Wipe (100 cm²) Spike 2. Add d7-QAC Internal Standard Wipe->Spike Extract 3. Vortex, Sonicate, Centrifuge Spike->Extract Load 4. Load Supernatant onto SPE Cartridge Extract->Load Wash 5. Wash Cartridge Load->Wash Elute 6. Elute with Acidified Methanol Wash->Elute Evap 7. Evaporate & Reconstitute Elute->Evap Inject 8. Inject into LC-MS/MS Evap->Inject Quant 9. Quantify using Isotope Ratio Inject->Quant

Caption: Step-by-step workflow for the analysis of QAC residues.

Protocol 2: Analysis of Phenolic Disinfectant Residues by IDMS HPLC-MS/MS

This protocol is a representative method based on established procedures for analyzing environmental phenols.[6][7][15]

1. Materials and Reagents

  • Phenolic standards (e.g., ortho-phenylphenol, 2,4-dichlorophenol)

  • Isotopically labeled internal standards (e.g., ¹³C₆-ortho-phenylphenol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Cartridges (e.g., C18)

2. Sample Preparation and Extraction

  • Collect sample (e.g., 10 mL of rinse water or an extract from a surface wipe).

  • Add a known amount of the isotopically labeled phenolic internal standard solution.

  • Acidify the sample to pH < 3 with formic acid.

  • Perform SPE: Condition a C18 cartridge with 5 mL of methanol, followed by 5 mL of acidified water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 5 mL of acidified water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the phenols with 5 mL of methanol.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

3. HPLC-MS/MS Analysis

  • LC System: As in Protocol 1

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the target phenols (e.g., 30% B to 90% B over 10 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: As in Protocol 1

  • Ionization: ESI or Atmospheric Pressure Chemical Ionization (APCI), Negative Mode

  • Detection: MRM mode, monitoring transitions for each phenol and its labeled standard.

4. Quantification

  • Perform quantification as described in Protocol 1.

Protocol 3: Analysis of Aldehyde Residues by IDMS GC-MS

This protocol is based on methods for trace-level aldehyde analysis involving derivatization.[11][12][13]

1. Materials and Reagents

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde)

  • Isotopically labeled internal standards (e.g., ¹³C-formaldehyde, ¹³C₂-acetaldehyde)

  • Derivatizing agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)

  • Hexane (GC grade)

  • Sodium chloride

  • Potassium hydrogen phthalate (KHP) buffer

2. Sample Preparation and Derivatization

  • Collect the sample (e.g., from a surface wipe extracted into 5 mL of purified water).

  • Transfer the aqueous extract to a headspace vial.

  • Add the isotopically labeled internal standard solution.

  • Add KHP buffer to adjust the pH.

  • Add the PFBHA derivatizing solution (e.g., 50 µL).[13]

  • Seal the vial and incubate at a controlled temperature (e.g., 45°C) for a set time (e.g., 40 minutes) to allow for the formation of PFBHA-oxime derivatives.[13]

3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 45°C) for a set time (e.g., 15 minutes) to adsorb the volatile derivatives.[13]

4. GC-MS Analysis

  • GC System: Agilent 8890 GC or equivalent

  • Injector: Splitless mode, 220°C. Desorb the SPME fiber in the injector for 5 minutes.[13]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Hold at 50°C for 2 minutes, then ramp to 200°C at 30°C/min, hold for 10 minutes.[13]

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization: Electron Ionization (EI), 70 eV

  • Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each aldehyde derivative and its labeled standard.

5. Quantification

  • Perform quantification as described in Protocol 1, using the peak area ratios of the derivatized analytes and their corresponding labeled standards.

References

Application Notes and Protocols for Pharmacokinetic Studies of Chloroxylenol Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol, a widely used antiseptic and disinfectant, is effective against a broad spectrum of gram-positive bacteria.[1][2] Its increasing use in various consumer and medical products necessitates a thorough understanding of its pharmacokinetic profile to ensure safety and efficacy. Accurate quantification of Chloroxylenol in biological matrices is paramount for such studies. The use of a stable isotope-labeled internal standard, such as deuterated Chloroxylenol, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification, offering high sensitivity, specificity, and accuracy.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Chloroxylenol using a deuterated internal standard. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the precise measurement of Chloroxylenol in biological samples.

Pharmacokinetic Profile of Chloroxylenol

Chloroxylenol is absorbed through the skin and gastrointestinal tract.[1] Following absorption, it is extensively metabolized in the liver, primarily through conjugation with glucuronic acid and sulfate, and subsequently excreted in the urine.[1][6] Understanding the rates of absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its systemic exposure and potential for toxicity.

ParameterValueSpeciesRoute of AdministrationReference
Cmax 1-2 hoursAnimal studiesDermal[1]
Elimination Half-Life 1.84 hoursDogIntravenous[6]
Mean Residence Time 1.69 hoursDogIntravenous[6]
Volume of Distribution (Vss) 22.4 litersDogIntravenous[6]
Plasma Clearance 14.6 liters/hrDogIntravenous[6]
Bioavailability (Oral) 21%DogOral[6]
Primary Metabolites Glucuronide and sulfate conjugatesHuman, AnimalDermal, Oral, IV[1][6]
Primary Route of Excretion UrineHuman, AnimalDermal, Oral, IV[1][6]

Experimental Protocols

Synthesis of Deuterated Chloroxylenol

The synthesis of a deuterated internal standard is a critical first step. Generally, deuterated aromatic compounds can be synthesized via an H-D exchange reaction with heavy water (D2O) under high temperature and pressure.[7] A flow synthesis method using a microwave reactor can improve production efficiency.[7]

Conceptual Synthesis Pathway:

G Chloroxylenol Chloroxylenol Reaction H-D Exchange Reaction Chloroxylenol->Reaction D2O Heavy Water (D2O) D2O->Reaction Catalyst Catalyst (e.g., Platinum on Alumina) Catalyst->Reaction HighTempPressure High Temperature & Pressure HighTempPressure->Reaction DeuteratedChloroxylenol Deuterated Chloroxylenol Reaction->DeuteratedChloroxylenol

Caption: Conceptual workflow for the synthesis of deuterated Chloroxylenol.

Bioanalytical Method Development and Validation using LC-MS/MS

The development of a robust and reliable bioanalytical method is essential for accurate quantification of Chloroxylenol in biological matrices.[3][4]

Workflow for Method Development:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine) Spike Spike with Deuterated Chloroxylenol (IS) Matrix->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MSMS Tandem Mass Spectrometry Detection Chromatography->MSMS Quantification Quantification using Analyte/IS Ratio MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for bioanalytical method development.

a. Sample Preparation:

The goal of sample preparation is to extract Chloroxylenol and the deuterated internal standard from the biological matrix, removing interfering substances.[8] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and interferences between two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.

Protocol for Protein Precipitation:

  • To 100 µL of plasma/urine sample, add 300 µL of cold acetonitrile containing the deuterated Chloroxylenol internal standard at a known concentration.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

Chromatographic and mass spectrometric parameters must be optimized for adequate separation, sensitivity, and selectivity.[4]

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Chloroxylenol from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Specific precursor-to-product ion transitions for Chloroxylenol and deuterated Chloroxylenol

c. Method Validation:

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[4] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range over which the analyte response is proportional to the concentration.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Pharmacokinetic Study Protocol

a. Study Design:

A typical pharmacokinetic study involves administering a single dose of a Chloroxylenol-containing product to subjects and collecting blood and/or urine samples at various time points.

Logical Flow of a Pharmacokinetic Study:

G Dosing Administer Chloroxylenol Product Sampling Collect Blood/Urine Samples at Predetermined Time Points Dosing->Sampling SampleProcessing Process and Store Samples Sampling->SampleProcessing Analysis Analyze Samples using Validated LC-MS/MS Method SampleProcessing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Results Determine PK Parameters (Cmax, Tmax, AUC, etc.) PK_Analysis->Results

Caption: Workflow of a typical pharmacokinetic study.

b. Sample Collection:

  • Blood Samples: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which is then stored at -80°C until analysis.

  • Urine Samples: Collect urine over specified intervals and record the total volume. Store aliquots at -80°C until analysis.

c. Data Analysis:

Pharmacokinetic parameters are calculated from the concentration-time data using non-compartmental or compartmental analysis software. The use of a deuterated internal standard ensures the accuracy of the concentration data used for these calculations.

Conclusion

The use of a deuterated internal standard is indispensable for the accurate and precise quantification of Chloroxylenol in biological matrices for pharmacokinetic studies. The protocols and application notes provided herein offer a framework for researchers to develop and validate robust bioanalytical methods using LC-MS/MS. Adherence to these principles will ensure the generation of high-quality data, which is crucial for the safety assessment and regulatory submission of products containing Chloroxylenol.

References

Application Note: Analysis of Chloroxylenol in Personal Care Products Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antimicrobial agent in a variety of personal care products, including soaps, lotions, and shampoos, due to its broad-spectrum efficacy against bacteria and fungi.[1][2][3] Accurate quantification of chloroxylenol in these complex matrices is essential for quality control, formulation development, and safety assessments. The use of an internal standard in chromatographic methods is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.

This application note provides detailed protocols for the analysis of chloroxylenol in personal care products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with internal standards. It includes comprehensive experimental procedures, method validation data, and visual representations of the analytical workflow and the principle of internal standard quantification.

Principle of Internal Standard Method

The internal standard (IS) method involves adding a known amount of a non-endogenous compound, the internal standard, to every sample, standard, and blank. The IS should be chemically similar to the analyte but well-resolved chromatographically. The ratio of the analyte's response to the IS's response is then used to construct the calibration curve and quantify the analyte in the samples. This approach compensates for potential losses during sample preparation and variations in injection volume.

G Principle of Internal Standard Quantification cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Quantification Sample Sample Sample_IS Sample + IS Sample->Sample_IS Standard Standard Standard_IS Standard + IS Standard->Standard_IS IS Internal Standard (IS) (Known Concentration) IS->Sample_IS IS->Standard_IS Analysis HPLC or GC Analysis Sample_IS->Analysis Standard_IS->Analysis Response Measure Peak Areas (Analyte & IS) Analysis->Response Ratio Calculate Response Ratio (Analyte Area / IS Area) Response->Ratio Calibration Create Calibration Curve (Response Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification G Chloroxylenol's Inhibition of the Wnt/β-catenin Signaling Pathway Chloroxylenol Chloroxylenol BetaCatenin_N β-catenin (Nuclear) Chloroxylenol->BetaCatenin_N inhibits Complex β-catenin/TCF4 Complex Chloroxylenol->Complex disrupts Wnt Wnt Signaling Wnt->BetaCatenin_N promotes translocation BetaCatenin_N->Complex TCF4 TCF4 TCF4->Complex TargetGenes Wnt Target Genes (e.g., Axin2, Survivin) Complex->TargetGenes activates transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation G Analytical Workflow for Chloroxylenol Quantification cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis and Reporting Weigh Weigh Sample/Standard Add_IS Add Internal Standard Weigh->Add_IS Extract Solvent Extraction (e.g., Methanol, Dichloromethane) Add_IS->Extract Filter Filter (if necessary) Extract->Filter HPLC HPLC-UV Analysis Filter->HPLC GC GC-FID/MS Analysis Filter->GC Integrate Peak Integration HPLC->Integrate GC->Integrate Calculate Calculate Concentration using Internal Standard Method Integrate->Calculate Report Generate Report Calculate->Report

References

Application Notes and Protocols for Chloroxylenol Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of soil for the analysis of Chloroxylenol (4-chloro-3,5-dimethylphenol). The following protocols for QuEChERS, Solid-Phase Extraction (SPE), Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are based on established methods for similar analytes, such as chlorophenols and other pesticides, in soil matrices. While specific performance data for Chloroxylenol in soil is limited in published literature, the provided methods are robust starting points for method development and validation.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for the accurate and precise quantification of Chloroxylenol in complex soil matrices. The goal is to efficiently extract the analyte from the soil particles while minimizing the co-extraction of interfering substances.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for its speed and efficiency.

  • Solid-Phase Extraction (SPE): A technique used for sample cleanup and concentration. After an initial extraction, the extract is passed through a cartridge containing a solid adsorbent that retains either the analyte or the interferences.

  • Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent.

  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.

Quantitative Data Summary

The following table summarizes available quantitative data for the analysis of Chloroxylenol and related phenolic compounds in soil using various extraction techniques. It is important to note that much of the data is for chlorophenols as a class, and method validation for Chloroxylenol specifically is highly recommended.

TechniqueAnalyte(s)MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Citation(s)
QuEChERS Phenolic CompoundsMustard Greens75.32–103.930.06–230-[1][2][3]
PesticidesSoil70–1203.42–23.7711.41–79.23[4][5]
SPE ChlorophenolsSoil>70~0.2~1[6]
AntimicrobialsSoil55–108--[7]
UAE ChlorophenolsSoil73.2–105.60.026–0.072-[8]
Phenolic CompoundsVarious Plant MaterialsGenerally high--[9][10][11]
MAE ChlorophenolsSoil & Sediments80.7–97.50.5–2.0-[12]
FungicidesSoil72.4–99.40.0006–0.00150.002–0.005[13]

Note: The wide range in LOD and LOQ values reflects the variety of analytical instruments and specific method parameters used in the cited studies.

Experimental Protocols and Workflows

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a simple and effective approach for extracting a wide range of analytes from complex matrices. This protocol is adapted for the analysis of Chloroxylenol in soil.

Experimental Protocol:

  • Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap tightly and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Analysis: Transfer the purified extract into an autosampler vial for GC-MS or HPLC-UV/MS analysis.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup soil 1. Soil Sample (10g) hydrate 2. Hydrate with Water soil->hydrate add_acn 3. Add Acetonitrile hydrate->add_acn shake1 4. Shake Vigorously add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake Vigorously add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 supernatant 8. Transfer Supernatant centrifuge1->supernatant add_dspe 9. Add to d-SPE Tube supernatant->add_dspe vortex 10. Vortex add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 analysis 12. Analysis (GC/LC-MS) centrifuge2->analysis

Caption: QuEChERS workflow for Chloroxylenol analysis in soil.

Solid-Phase Extraction (SPE) Cleanup

SPE is an effective technique for cleaning up complex extracts prior to chromatographic analysis. This protocol assumes an initial extraction has been performed (e.g., using sonication or microwave).

Experimental Protocol:

  • Initial Extraction: Extract 5 g of soil with 10 mL of a suitable solvent (e.g., methanol or acetonitrile) using ultrasonication or microwave-assisted extraction. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute the initial extract with deionized water to reduce the organic solvent concentration to <5%. Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained Chloroxylenol with a small volume (e.g., 2 x 3 mL) of a stronger organic solvent (e.g., methanol or acetonitrile) into a collection tube.

  • Concentration and Analysis: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or HPLC analysis.

Workflow Diagram:

SPE_Workflow cluster_extraction Initial Extraction cluster_spe SPE Cleanup soil 1. Soil Sample extract 2. Solvent Extraction soil->extract condition 3. Condition Cartridge extract->condition load 4. Load Extract condition->load wash 5. Wash Interferences load->wash dry 6. Dry Cartridge wash->dry elute 7. Elute Analyte dry->elute concentrate 8. Concentrate & Reconstitute elute->concentrate analysis 9. Analysis (GC/LC-MS) concentrate->analysis

Caption: SPE cleanup workflow for Chloroxylenol analysis.

Ultrasonic-Assisted Extraction (UAE)

UAE is a rapid and efficient extraction method that utilizes ultrasonic waves.

Experimental Protocol:

  • Sample Preparation: Weigh 5 g of homogenized soil into a glass extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane (1:1 v/v) or methanol).

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.

  • Separation: Decant the solvent extract. For exhaustive extraction, repeat the process with fresh solvent.

  • Cleanup and Analysis: The combined extracts can be concentrated and analyzed directly or subjected to a cleanup step like SPE if necessary.

Workflow Diagram:

UAE_Workflow soil 1. Soil Sample add_solvent 2. Add Solvent soil->add_solvent sonicate 3. Ultrasonic Bath add_solvent->sonicate separate 4. Separate Extract sonicate->separate cleanup 5. Optional Cleanup (SPE) separate->cleanup analysis 6. Analysis (GC/LC-MS) cleanup->analysis

Caption: Ultrasonic-Assisted Extraction workflow.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy for rapid extraction.

Experimental Protocol:

  • Sample Preparation: Weigh 2 g of homogenized soil into a microwave extraction vessel.

  • Solvent Addition: Add 25 mL of an appropriate solvent (e.g., acetone:hexane 1:1 v/v).

  • Extraction: Place the vessel in the microwave extraction system. Ramp the temperature to 100-115°C over 5-10 minutes and hold for 10-15 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove soil particles.

  • Cleanup and Analysis: The extract can be concentrated and analyzed or further cleaned up using SPE.

Workflow Diagram:

MAE_Workflow soil 1. Soil Sample add_solvent 2. Add Solvent soil->add_solvent microwave 3. Microwave Extraction add_solvent->microwave cool_filter 4. Cool & Filter microwave->cool_filter cleanup 5. Optional Cleanup (SPE) cool_filter->cleanup analysis 6. Analysis (GC/LC-MS) cleanup->analysis

Caption: Microwave-Assisted Extraction workflow.

Instrumental Analysis

The final determination of Chloroxylenol concentration is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

GC-MS Method Parameters (Typical)
  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

  • Inlet Temperature: 250-280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes

    • Ramp: 10-20°C/min to 280-300°C

    • Hold: 5-10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for Chloroxylenol (e.g., m/z 156, 141, 121).

HPLC-UV Method Parameters (Typical)[14]
  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size[14]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic or acetic acid[14]

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • UV Detection Wavelength: 283 nm[14]

Method Validation and Quality Control

For reliable results, it is imperative to perform a thorough method validation for the chosen sample preparation and analysis technique. Key validation parameters include:

  • Linearity: Establish a calibration curve with a series of standards to demonstrate a linear response over a defined concentration range.

  • Accuracy (Recovery): Analyze spiked soil samples at different concentration levels to determine the percentage of analyte recovered. Acceptable recovery is typically within 70-120%.[5]

  • Precision (Repeatability and Reproducibility): Assess the variability of the method by analyzing replicate samples on the same day (repeatability) and on different days (reproducibility). The relative standard deviation (RSD) should ideally be less than 15-20%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Quality control measures should include the analysis of procedural blanks, spiked blanks, and matrix-matched calibration standards to monitor for contamination and matrix effects.

References

Application Note: High-Throughput Analysis of Chloroxylenol in Human Plasma and Urine using Chloroxylenol-d6 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Chloroxylenol (PCMX) in human plasma and urine using a stable isotope-labeled internal standard, Chloroxylenol-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2] This method is suitable for clinical research, toxicological studies, and pharmacokinetic assessments of Chloroxylenol exposure.

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant found in numerous consumer and medical products.[3] With its increasing use, there is a growing need for sensitive and selective analytical methods to monitor its levels in biological matrices for exposure and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and throughput.[4][5]

A critical component for accurate quantification by LC-MS/MS is the use of an appropriate internal standard. Stable isotope-labeled internal standards, such as this compound, are ideal as they co-elute with the analyte of interest and exhibit similar ionization characteristics, thus effectively compensating for variations during sample preparation and analysis.[1] This application note provides detailed protocols for sample preparation of human plasma and urine, along with optimized LC-MS/MS conditions for the reliable quantification of Chloroxylenol.

Experimental Protocols

Materials and Reagents
  • Chloroxylenol and this compound analytical standards

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • β-glucuronidase from E. coli

  • Zinc Sulfate (optional for protein precipitation)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human plasma and urine (drug-free)

Sample Preparation

1. Plasma Sample Preparation (Protein Precipitation)

This protocol is a straightforward and effective method for removing proteins from plasma samples.[6][7]

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Urine Sample Preparation (Enzymatic Hydrolysis and SPE)

This protocol is designed to measure total Chloroxylenol (free and glucuronidated conjugates).[8][9]

  • To 500 µL of human urine, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of β-glucuronidase solution in ammonium acetate buffer (pH 6.8).

  • Incubate at 37°C for 2 hours to deconjugate the glucuronide metabolites.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
MRM TransitionsTo be optimized empirically
Hypothetical Transitions
ChloroxylenolQ1: 155.0 -> Q3: 120.0 (Quantifier), 155.0 -> 140.0 (Qualifier)
This compoundQ1: 161.0 -> Q3: 126.0

Note: MRM transitions are hypothetical and must be determined by infusing pure standards.

Data Presentation

The use of this compound allows for the creation of a calibration curve by plotting the peak area ratio of Chloroxylenol to this compound against the concentration of the calibration standards.

Table 3: Representative Calibration Curve and Performance Data

ParameterResult
Calibration Range0.1 - 100 ng/mL
> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (CV%)< 10%
Inter-day Precision (CV%)< 15%
Accuracy (%)90 - 110%
Recovery (%)> 85%

Note: These are typical performance characteristics for a validated LC-MS/MS method and should be established during method validation.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma add_is Add this compound plasma->add_is urine Human Urine urine->add_is protein_precip Protein Precipitation (Plasma) add_is->protein_precip hydrolysis_spe Enzymatic Hydrolysis & SPE (Urine) add_is->hydrolysis_spe reconstitute Reconstitute protein_precip->reconstitute hydrolysis_spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant internal_standard_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing & Analysis cluster_result Result analyte Chloroxylenol (Unknown Amount) process Extraction, LC Separation, Ionization, Detection analyte->process is This compound (Known Amount) is->process ratio Peak Area Ratio (Analyte / IS) process->ratio quant Accurate Quantification ratio->quant

References

Application Note: Metabolite Identification of Chloroxylenol Using Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol), also known as PCMX, is a widely used antiseptic and disinfectant found in numerous consumer and medical products.[1][2][3] Understanding its metabolic fate is crucial for assessing its safety and efficacy. The use of isotopically labeled compounds is a powerful technique in drug metabolism studies, enabling the unequivocal identification and quantification of metabolites.[4][5] This application note provides a detailed protocol for the identification of Chloroxylenol metabolites using labeled compounds, supported by data presentation and visual workflows.

In mammalian systems, Chloroxylenol is primarily metabolized through side-chain oxidation and aromatic hydroxylation, with the resulting metabolites being excreted as glucuronide and sulfate conjugates.[1][6] Studies have also shown that microorganisms can degrade Chloroxylenol via dechlorination, hydroxylation, and oxidation reactions.[1][7][8] The use of labeled Chloroxylenol, for instance with Tritium (³H) or Deuterium (²H), allows for the precise tracing of the parent compound and its transformation products.[9]

Experimental Protocols

This section details the key experimental methodologies for the identification of Chloroxylenol metabolites using labeled compounds.

Synthesis of Isotopically Labeled Chloroxylenol

The synthesis of isotopically labeled Chloroxylenol is a prerequisite for these studies. A common method involves the acid or base-catalyzed exchange of hydrogen isotopes (Deuterium or Tritium) with the protons on the aromatic ring of Chloroxylenol.[9]

Protocol for Tritium Labeling of Chloroxylenol:

  • Reaction Setup: In a sealed vial, dissolve 10 mg of Chloroxylenol in 0.5 mL of a suitable co-solvent (e.g., dioxane).

  • Labeling: Add 250 µL of tritiated water (³H₂O) with high specific activity.

  • Catalysis: Initiate the exchange reaction by adding a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

  • Incubation: Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours) to allow for sufficient isotopic exchange. The labeling occurs at the 2 and 6 positions of the ring, ortho to the phenolic group.[9]

  • Quenching and Extraction: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the labeled Chloroxylenol using an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the ³H-labeled Chloroxylenol using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical and chemical purity.[9]

  • Characterization: Confirm the identity and determine the specific activity (e.g., mCi/mmol) and purity of the labeled compound using Liquid Scintillation Counting and analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

In Vitro Metabolism Studies

In vitro systems, such as liver microsomes, are commonly used to study the metabolism of xenobiotics.

Protocol for Incubation with Liver Microsomes:

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Liver microsomes (e.g., human or rat)

    • NADPH-generating system (e.g., isocitrate dehydrogenase, isocitrate, NADP⁺)

    • Phosphate buffer (pH 7.4)

    • ³H-labeled Chloroxylenol (final concentration, e.g., 10 µM)

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the labeled Chloroxylenol. Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

Analytical Methodology for Metabolite Identification

The analysis of the incubation samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Protocol:

  • Chromatographic Separation: Inject the supernatant from the in vitro incubation onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes.

  • Metabolite Profiling: Monitor for the presence of radiolabeled peaks using an online radioactivity detector. In parallel, the mass spectrometer will detect the mass-to-charge ratio (m/z) of the parent compound and its metabolites.

  • Structure Elucidation: Characterize the detected metabolites based on their retention times, accurate mass measurements, and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. The presence of the isotopic label will confirm that the detected species are derived from Chloroxylenol.

Data Presentation

The identified metabolites of Chloroxylenol are summarized in the table below.

Metabolite ID Proposed Structure Metabolic Reaction Method of Identification
M14-chloro-3,5-dimethylphenyl glucuronideGlucuronidationLC-MS/MS
M24-chloro-3,5-dimethylphenyl sulfateSulfationLC-MS/MS
M34-chloro-3-methyl-5-(hydroxymethyl)phenolSide-chain hydroxylationGC-MS, LC-MS/MS
M44-chloro-5-hydroxy-3-methylbenzoic acidSide-chain oxidationGC-MS, LC-MS/MS
M52,6-dimethylhydroquinoneDechlorination and hydroxylationGC-MS
M64-chloro-3,5-dimethylcatecholAromatic hydroxylationGC-MS

Visualization of Workflows and Pathways

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_synthesis Labeled Compound Synthesis cluster_metabolism In Vitro Metabolism cluster_analysis Analysis s1 Chloroxylenol s2 Isotopic Labeling (e.g., ³H₂O, Acid Catalysis) s1->s2 s3 Purification (HPLC) s2->s3 s4 ³H-Chloroxylenol s3->s4 m1 ³H-Chloroxylenol s4->m1 m3 Incubation (37°C) m1->m3 m2 Liver Microsomes + Cofactors m2->m3 m4 Sample Preparation (Protein Precipitation) m3->m4 a1 LC-MS/MS Analysis m4->a1 a2 Data Processing a1->a2 a3 Metabolite Identification a2->a3

Caption: Experimental workflow for Chloroxylenol metabolite identification.

Proposed Metabolic Pathway of Chloroxylenol

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PCMX Chloroxylenol M3 4-chloro-3-methyl-5- (hydroxymethyl)phenol PCMX->M3 Side-chain hydroxylation M5 2,6-dimethylhydroquinone PCMX->M5 Dechlorination & hydroxylation M6 4-chloro-3,5-dimethylcatechol PCMX->M6 Aromatic hydroxylation M1 Glucuronide Conjugate PCMX->M1 Glucuronidation M2 Sulfate Conjugate PCMX->M2 Sulfation M4 4-chloro-5-hydroxy-3- methylbenzoic acid M3->M4 Oxidation

Caption: Proposed metabolic pathways of Chloroxylenol.

References

Troubleshooting & Optimization

Potential for isotopic exchange in deuterated Chloroxylenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for isotopic exchange in deuterated Chloroxylenol (PCMX). The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for deuterated Chloroxylenol?

A1: Isotopic exchange is a process where an isotope in a molecule (in this case, deuterium, D) is swapped with another isotope of the same element (hydrogen, H) from the surrounding environment (e.g., solvents, reagents). For deuterated Chloroxylenol, this "back-exchange" can compromise the integrity of the label. This is a significant concern because it can lead to inaccurate results in quantitative analyses (like LC-MS where it's used as an internal standard) and misinterpretation of data in metabolic or mechanistic studies. The stability of the C-D bond is crucial for the reliability of such experiments.[1][2]

Q2: Which positions on the deuterated Chloroxylenol molecule are most susceptible to isotopic exchange?

A2: Based on the chemistry of phenols, certain positions on the Chloroxylenol molecule are more prone to isotopic exchange than others.[3][4] The most labile position is the hydroxyl (-OH) proton, which exchanges very rapidly with protic solvents.[5] Additionally, the hydrogen atoms on the aromatic ring, particularly those at the ortho and para positions relative to the hydroxyl group, are activated and can undergo exchange, especially under acidic or catalytic conditions.[4][6] The methyl group protons are generally more stable but can exchange under more forcing conditions.

cluster_chloroxylenol Potential Isotopic Exchange Sites on Chloroxylenol mol n1 Hydroxyl (Rapid Exchange) n1->mol n2 Ortho Position (Susceptible) n2->mol n3 Ortho Position (Susceptible) n3->mol n4 Para Position to -OH (Blocked by Cl) n5 Meta Position (More Stable) n6 Meta Position (More Stable)

Caption: Potential sites for H/D exchange on the Chloroxylenol molecule.

Q3: Under what experimental conditions can isotopic exchange occur?

A3: Isotopic exchange is not spontaneous under all conditions. The stability of the deuterium label can be influenced by several factors. Protic solvents, the presence of acid or base catalysts, and certain metal catalysts can facilitate the exchange of deuterium on the aromatic ring.[3][7]

Condition Favoring ExchangeCondition Minimizing ExchangeRationale
pH Acidic (e.g., D₂SO₄) or basic conditions.[3][8]Neutral pH (approx. 7.0).
Solvent Protic solvents (Water, Methanol, Ethanol).Aprotic solvents (Acetonitrile, THF, Dichloromethane).
Catalyst Presence of transition metals (e.g., Pt/C).[7]Catalyst-free conditions.
Temperature High temperatures.[4]Room temperature or below.

Q4: Can biological systems, such as in vitro metabolism experiments, cause the loss of a deuterium label?

A4: Yes. Biological systems can cause the loss of a deuterium label through metabolic activity, which is distinct from chemical isotopic exchange. The primary mechanism is enzymatic reactions catalyzed by enzymes like cytochrome P450 (CYP450).[9][10] If a deuterium atom is located at a site that is targeted for hydroxylation, the enzymatic reaction will replace the deuterium atom with a hydroxyl (-OH) group, resulting in the loss of the isotopic label.[11]

Metabolic Loss of Deuterium Label PCMX_D Deuterated Chloroxylenol (at ortho position) Metabolite Hydroxylated Metabolite (Loss of Deuterium) PCMX_D->Metabolite Hydroxylation Enzyme CYP450 Enzyme + O₂ + NADPH Enzyme->PCMX_D

Caption: Enzymatic hydroxylation can lead to the loss of a deuterium label.

Troubleshooting Guides

Problem: My quantitative analysis using deuterated Chloroxylenol as an internal standard (IS) shows poor accuracy and high variability.

  • Possible Cause: The deuterium label on your internal standard may be undergoing back-exchange in your sample matrix or during sample preparation, leading to an inconsistent IS response.

  • Troubleshooting Steps:

start_node Inaccurate Quantitative Data Observed A 1. Verify Isotopic Purity of IS Stock start_node->A Start Troubleshooting process_node process_node check_node check_node solution_node solution_node B 2. Prepare IS in Final Sample Matrix (without analyte) A->B Purity Confirmed C 3. Analyze IS Stability Over Time (e.g., t=0, 2h, 8h, 24h via LC-MS) B->C Incubate under typical experimental conditions D Isotopic Pattern Stable? C->D Analyze Data E_ok Issue is likely not IS stability. Investigate other factors (e.g., matrix effects, instrument issues). D->E_ok Yes E_bad Isotopic exchange is occurring. D->E_bad No F Modify sample conditions: - Adjust pH to neutral - Use aprotic solvent if possible - Minimize incubation time/temperature E_bad->F Take Corrective Action

Caption: Workflow for troubleshooting internal standard (IS) instability.

Experimental Protocols

Protocol 1: General Method for Assessing Isotopic Stability of Deuterated Chloroxylenol

  • Objective: To determine if deuterated Chloroxylenol undergoes isotopic exchange under specific experimental conditions (e.g., in a particular buffer, mobile phase, or biological matrix).

  • Materials:

    • Deuterated Chloroxylenol standard

    • Test solutions (e.g., acidic buffer pH 4, neutral buffer pH 7.4, basic buffer pH 9)

    • Aprotic solvent (e.g., Acetonitrile) for control

    • High-Resolution Mass Spectrometer (HRMS) or NMR Spectrometer

  • Methodology:

    • Sample Preparation: Prepare a solution of deuterated Chloroxylenol (e.g., 1 µg/mL) in each of the test solutions. Prepare a control sample in a pure aprotic solvent.

    • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each sample by HRMS or NMR to establish the initial isotopic pattern and purity.

    • Incubation: Incubate the remaining samples under the desired experimental conditions (e.g., 37°C).

    • Time-Point Analysis: Withdraw and analyze aliquots at various time points (e.g., 2, 8, 24, and 48 hours).

    • Data Analysis:

      • For MS: Compare the mass spectra over time. Look for a decrease in the abundance of the deuterated molecular ion and a corresponding increase in the abundance of ions with fewer deuterium atoms (M-1, M-2, etc.).

      • For NMR: Compare the ¹H NMR spectra. Look for the appearance or increase in the intensity of signals in the aromatic region corresponding to the positions where deuterium was located.

Protocol 2: Analysis of Isotopic Exchange by Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for its ability to resolve closely related isotopic peaks.

  • Method:

    • Inject the samples from Protocol 1 directly or after appropriate dilution.

    • Acquire full scan mass spectra in the range that includes the expected molecular ion of Chloroxylenol.

    • Data Interpretation: Extract the ion chromatograms for the deuterated parent molecule (e.g., [M+H]⁺ or [M-H]⁻) and its potential back-exchanged products (e.g., [M-1D+1H]⁺, [M-2D+2H]⁺). An increase in the signal for the lighter isotopologues over time indicates that exchange is occurring.

Protocol 3: Analysis of Isotopic Exchange by ¹H NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal resolution.

  • Method:

    • Prepare higher concentration samples (e.g., 1-5 mg/mL) in deuterated solvents (e.g., D₂O with appropriate buffering, or CD₃CN for a control). To test exchange, a controlled amount of H₂O can be added.

    • Acquire a standard ¹H NMR spectrum at each time point.

    • Data Interpretation: Integrate the aromatic proton signals. If a deuterium on the aromatic ring is exchanged for a proton, a new signal will appear in the ¹H spectrum at that position, and its integral value will increase over time. This provides definitive information about the specific site of exchange.[5]

References

Optimizing extraction recovery for Chloroxylenol from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction recovery of Chloroxylenol (PCMX) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Chloroxylenol from complex matrices?

A1: The most prevalent and effective methods for extracting Chloroxylenol include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for its speed and efficiency, with typical recovery rates of 70-120%.[1]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate Chloroxylenol from a liquid sample. It offers high selectivity and can lead to cleaner extracts.

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is particularly useful for solid samples like soil and sediment.

  • Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and improving extraction efficiency.

Q2: How do I choose the right extraction method for my sample matrix?

A2: The choice of extraction method depends on the nature of your sample matrix. Here is a general guideline:

  • Solid Matrices (e.g., soil, sediment, sludge): QuEChERS, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are generally effective. QuEChERS is a good starting point due to its simplicity and speed.[2][3][4] MAE can offer rapid extraction times.[5][6]

  • Aqueous Matrices (e.g., wastewater, river water): Solid-Phase Extraction (SPE) is a common and effective choice for aqueous samples, providing good cleanup and concentration of the analyte.[7] QuEChERS has also been successfully applied to water samples.[8]

  • Biological Matrices (e.g., plasma, urine): Solid-Phase Extraction (SPE) is frequently used for biological fluids due to its ability to remove proteins and other interferences. Supported Liquid Extraction (SLE) is another viable option that mimics liquid-liquid extraction in a more manageable format.

The following decision tree can help guide your selection process:

G start What is your sample matrix? solid Solid (Soil, Sediment, Sludge) start->solid aqueous Aqueous (Wastewater, River Water) start->aqueous biological Biological (Plasma, Urine, Tissue) start->biological quechers_solid QuEChERS (Good starting point, fast) solid->quechers_solid mae Microwave-Assisted Extraction (MAE) (Rapid extraction) solid->mae uae_solid Ultrasound-Assisted Extraction (UAE) (Good for matrix disruption) solid->uae_solid spe_aqueous Solid-Phase Extraction (SPE) (Good cleanup and concentration) aqueous->spe_aqueous quechers_aqueous QuEChERS (Applicable for some water samples) aqueous->quechers_aqueous spe_bio Solid-Phase Extraction (SPE) (Effective for protein removal) biological->spe_bio sle Supported Liquid Extraction (SLE) (Alternative to LLE) biological->sle

Choosing an Extraction Method

Q3: What are "matrix effects" and how can I mitigate them in my LC-MS analysis of Chloroxylenol?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[1][9][10][11][12] This can lead to inaccurate quantification. In biological samples, phospholipids are a major cause of ion suppression.[6]

Strategies to mitigate matrix effects include:

  • Improved Sample Cleanup: Employing a more rigorous cleanup step, such as using different sorbents in SPE or d-SPE, can remove interfering compounds.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Chloroxylenol from matrix components is crucial. This can involve adjusting the mobile phase, gradient, or using a different column.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the limit of detection.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Chloroxylenol.

Symptom Potential Cause Recommended Solution
Low Recovery Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix.- For Solid Samples: Ensure the sample is finely ground and well-homogenized. Consider increasing the extraction time or temperature (for MAE). For QuEChERS, ensure vigorous shaking.[2] - For all methods: Evaluate different extraction solvents or solvent combinations with varying polarities.
Analyte Loss During Cleanup: The analyte may be retained on the cleanup sorbent or lost during phase transfer.- d-SPE (QuEChERS): Use a less retentive sorbent or reduce the amount of sorbent. For example, graphitized carbon black (GCB) can retain planar molecules, so its use should be evaluated carefully.[13] - SPE: Ensure the elution solvent is strong enough to desorb the analyte. Optimize the pH of the sample and solvents.[14][15]
pH-Dependent Extraction: The extraction efficiency of phenolic compounds like Chloroxylenol can be pH-dependent.- Adjust the pH of the sample and/or extraction solvent to ensure Chloroxylenol is in its neutral form for better extraction into organic solvents.
Poor Reproducibility Inconsistent Sample Homogenization: Variations in the sample matrix can lead to inconsistent extraction.- Ensure a consistent and thorough homogenization procedure for all samples.
Variable Extraction Conditions: Inconsistent timing, temperature, or shaking speed can affect recovery.- Standardize all extraction parameters and use automated shakers or equipment where possible.
Column/Cartridge Variability (SPE): Inconsistent packing or channeling in SPE cartridges can lead to variable results.- Use high-quality SPE cartridges from a reputable supplier. Ensure proper conditioning of the cartridges.[14]
High Matrix Effects Insufficient Cleanup: Co-eluting matrix components are interfering with ionization.- QuEChERS: Try different d-SPE sorbents (e.g., C18, GCB) in addition to PSA.[1][13] - SPE: Optimize the wash step with a solvent that removes interferences without eluting the analyte.[15] Consider using a more selective sorbent.
Suboptimal Chromatographic Separation: The analyte is co-eluting with interfering compounds.- Modify the LC gradient to better separate Chloroxylenol from the matrix background. Experiment with different analytical columns (e.g., C18, phenyl-hexyl).
Clogged SPE Cartridge or Filter Particulate Matter in Sample: Solid particles in the sample extract are blocking the frit or filter.- Centrifuge the initial extract at a higher speed or for a longer duration before loading onto the SPE cartridge. - Consider pre-filtering the extract through a syringe filter with a larger pore size before the final filtration.

Troubleshooting Workflow for Low Recovery

G start Low Recovery of Chloroxylenol check_extraction 1. Review Extraction Step start->check_extraction check_cleanup 2. Review Cleanup Step start->check_cleanup check_analysis 3. Review Analytical Step start->check_analysis extraction_solutions Incomplete Extraction? - Increase shaking/sonication time/energy - Optimize solvent choice - Adjust sample pH - Ensure proper sample homogenization check_extraction->extraction_solutions cleanup_solutions Analyte Loss During Cleanup? - Optimize SPE wash/elution solvents - Use less retentive d-SPE sorbent - Check for analyte breakthrough in wash step check_cleanup->cleanup_solutions analysis_solutions Issues in Analysis? - Check for analyte degradation in final extract - Verify instrument calibration - Investigate matrix effects (ion suppression) check_analysis->analysis_solutions

Troubleshooting Low Recovery

Quantitative Data Summary

The following table summarizes typical recovery rates for Chloroxylenol and related phenolic compounds from various matrices using different extraction techniques. Note that recovery can be highly matrix-dependent.

Extraction MethodMatrixAnalyte(s)Typical Recovery (%)Reference(s)
QuEChERSSoilChlorinated Compounds62 - 93[8]
Fruits & VegetablesVarious Pesticides~98[16]
WaterVarious Pesticides85.3 - 107[8]
Solid-Phase Extraction (SPE)WastewaterPharmaceuticals78 - 94[7]
River WaterPharmaceuticals79 - 110[7]
Microwave-Assisted Extraction (MAE)Soil & SedimentChlorophenols68.0 - 82.0[5]
SedimentOrganochlorine Pesticides74 - 99[17]
Ultrasound-Assisted Extraction (UAE)WaterChlorophenols83.0 - 89.3[18]

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction of Chloroxylenol from Soil

This protocol is adapted from standard QuEChERS methods for pesticides in soil.[2][3]

1. Sample Preparation:

  • For moist soil (≥70% water content), weigh 10 g into a 50 mL centrifuge tube.

  • For dry soil, weigh 3 g into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake vigorously for 5 minutes using a mechanical shaker.

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake for another 2 minutes.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.

  • The supernatant is ready for analysis by LC-MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of Chloroxylenol from Wastewater

This is a general protocol that should be optimized for your specific application.

1. Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Adjust the pH of the water sample to be slightly acidic (e.g., pH 4-5) to ensure Chloroxylenol is in its neutral form.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

4. Elution:

  • Elute the retained Chloroxylenol with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as methanol or acetonitrile.

  • The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

General Workflow for Chloroxylenol Extraction and Analysis

G sample 1. Sample Collection & Homogenization extraction 2. Extraction (QuEChERS, SPE, MAE, or UAE) sample->extraction cleanup 3. Cleanup/Purification (e.g., d-SPE, SPE wash step) extraction->cleanup analysis 4. Instrumental Analysis (LC-MS, GC-MS, HPLC-UV) cleanup->analysis data 5. Data Processing & Quantification analysis->data

Extraction & Analysis Workflow

References

Technical Support Center: Troubleshooting Poor Signal Response for Chloroxylenol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor signal response for the deuterated internal standard, Chloroxylenol-d6, in analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity suddenly low or absent?

A sudden drop in signal intensity can be attributed to several factors, including issues with the instrument, the internal standard solution itself, or the analytical method. Check for simple issues first, such as an empty vial or incorrect vial position in the autosampler. Verify the concentration and integrity of your this compound stock and working solutions. Contamination in the LC-MS system, such as a clogged injector or a dirty ion source, can also lead to a significant drop in signal.

Q2: Can the stability of this compound be a problem?

Chloroxylenol is generally a stable compound. However, the stability of your this compound solution can be affected by storage conditions and the solvent used. It is recommended to store stock solutions in a cool, dark place and to check for any signs of degradation or precipitation before use. Long-term stability in various matrices and solvents should be evaluated during method development.

Q3: What are matrix effects and how do they affect the this compound signal?

Matrix effects are a common cause of poor signal response in LC-MS analysis.[1][2] They occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract) interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress (reduce) or, less commonly, enhance the signal. Even though deuterated internal standards are used to compensate for matrix effects, significant ion suppression can still lead to a poor signal-to-noise ratio for this compound, making accurate quantification difficult.

Q4: My this compound peak is showing a different retention time than the non-labeled Chloroxylenol. Is this normal?

A slight shift in retention time between a deuterated internal standard and its non-labeled counterpart can sometimes occur, a phenomenon known as the "isotope effect".[1] This is more common with a higher number of deuterium substitutions. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may indicate that the internal standard and the analyte are experiencing different matrix effects. If the retention time difference is large, it may be necessary to re-evaluate the chromatographic conditions.

Q5: How can I confirm that the poor signal is due to ion suppression?

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of your this compound solution directly into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guide

When encountering a poor signal response for this compound, a systematic approach to troubleshooting is essential. The following tables outline common problems, their potential causes, and recommended solutions.

Table 1: Signal Intensity and Peak Shape Issues
ProblemPotential CauseRecommended Solution
No Signal or Very Low Signal - Incorrect vial position or empty vial- Clogged syringe or injection port- Incorrect MS/MS transition monitored- Ion source is dirty or contaminated- In-source fragmentation- Verify autosampler sequence and vial contents- Perform system flushes and check for blockages- Confirm the precursor and product ions for this compound- Clean the ion source components (e.g., capillary, skimmer)- Optimize cone voltage/fragmentor voltage to minimize fragmentation in the source
Inconsistent Signal/Poor Reproducibility - Inconsistent injection volume- Poorly mixed internal standard solution- Fluctuations in ion source temperature or gas flows- Variable matrix effects between samples- Service the autosampler; check for air bubbles in the syringe- Ensure homogeneity of the spiking solution before use- Check and stabilize MS source parameters- Improve sample cleanup to remove interfering matrix components
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Incompatible mobile phase pH- Sample solvent stronger than mobile phase- Replace or flush the analytical column- Adjust mobile phase pH to ensure Chloroxylenol is in a single ionic state- Dilute the sample in the initial mobile phase
Split Peaks - Clogged frit or partially blocked column- Injector issue (e.g., partially clogged needle)- Back-flush the column or replace it- Clean or replace the injector needle and seat
Table 2: Quantitation and Method-Related Issues
ProblemPotential CauseRecommended Solution
High Signal Variation in Quality Control (QC) Samples - Inaccurate spiking of internal standard- Degradation of this compound in matrix- Inconsistent sample preparation- Use a calibrated pipette and verify the concentration of the spiking solution- Perform stability tests of this compound in the sample matrix- Standardize and validate the sample preparation procedure
Analyte/Internal Standard Ratio Unreliable - Differential matrix effects between analyte and internal standard- Chromatographic separation of analyte and internal standard- Optimize sample cleanup to minimize matrix effects- Modify chromatographic conditions to ensure co-elution
Loss of Signal Over an Analytical Batch - Gradual contamination of the ion source- Column fouling- Clean the ion source after a certain number of injections- Use a guard column and/or implement a more rigorous sample cleanup

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma Samples)
  • Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for Chloroxylenol Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-4.0 min: 90-10% B

      • 4.0-5.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative - to be optimized):

      • Chloroxylenol: Determine precursor ion and optimize collision energy to find a stable product ion.

      • This compound: Determine precursor ion (typically +6 Da from the non-labeled) and optimize collision energy.

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV.

      • Source Temperature: 120 - 150 °C.

      • Desolvation Temperature: 350 - 450 °C.

      • Nebulizer Gas (Nitrogen): 30 - 50 psi.

      • Drying Gas (Nitrogen): 8 - 12 L/min.

Visual Guides

Troubleshooting Workflow for Poor Signal

This diagram outlines a logical workflow to diagnose the root cause of a poor this compound signal.

G cluster_start cluster_instrument Instrument Checks cluster_method Method & Sample Checks cluster_resolution start Poor this compound Signal instrument_check Check System Suitability (e.g., standard injection) start->instrument_check source_cleaning Clean Ion Source instrument_check->source_cleaning Signal still poor resolved Signal Restored instrument_check->resolved Signal OK lc_check Check LC System (pressure, leaks) source_cleaning->lc_check solution_check Check IS Solution (concentration, stability) lc_check->solution_check System OK lc_check->resolved Issue Found & Fixed sample_prep_check Review Sample Prep (recovery, consistency) solution_check->sample_prep_check Solution OK solution_check->resolved Issue Found & Fixed matrix_effect_check Investigate Matrix Effects (post-column infusion) sample_prep_check->matrix_effect_check Prep OK sample_prep_check->resolved Issue Found & Fixed optimize Optimize Method (chromatography, sample cleanup) matrix_effect_check->optimize Suppression observed optimize->resolved

Caption: A step-by-step workflow for troubleshooting poor this compound signal.

Concept of Matrix Effects in LC-MS

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte and its internal standard.

G cluster_source MS Ion Source cluster_detector MS Detector Analyte Chloroxylenol ESI Electrospray Ionization Analyte->ESI IS This compound IS->ESI Matrix Matrix Components Matrix->ESI Interference Signal_Suppressed Suppressed Signal ESI->Signal_Suppressed Ion Suppression Signal_Normal Expected Signal ESI->Signal_Normal Ideal Ionization

Caption: Illustration of ion suppression by matrix components in the MS source.

References

Navigating Co-eluting Interferences in Chloroxylenol Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloroxylenol (PCMX) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to co-eluting interferences during chromatographic analysis. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with Chloroxylenol?

A1: Co-elution with Chloroxylenol is frequently observed with other preservatives and active ingredients commonly used in pharmaceutical, cosmetic, and personal care formulations. These include:

  • Parabens: Methylparaben, Ethylparaben, Propylparaben, and Butylparaben.

  • Phenoxyethanol: A common preservative often used in combination with other antimicrobial agents.[1][2]

  • Chlorocresol and Chlorphenesin: Structurally similar chlorinated phenolic compounds.[3][4][5]

  • Triclosan and Triclocarban: Broad-spectrum antibacterial agents.[6][7]

  • Degradation Products: Forced degradation studies under oxidative, acidic, or alkaline conditions can produce byproducts that may interfere with the main analyte peak.[8][9][10]

Q2: My chromatogram shows a shoulder on the Chloroxylenol peak. What could be the cause?

A2: A shoulder on the main peak is a classic sign of co-elution, where an interfering compound is not fully separated from Chloroxylenol. This can be caused by another preservative in the formulation or a degradation product. It is crucial to address this to ensure accurate quantification.

Q3: How can I confirm if I have a co-elution problem?

A3: Several methods can help confirm co-elution:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can perform a peak purity analysis. The software can analyze the spectra across the peak; if the spectra are not homogenous, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): An MS detector can provide mass information across the chromatographic peak. If multiple masses are detected, it confirms co-elution.

  • Method Manipulation: Systematically changing the chromatographic conditions (e.g., mobile phase composition, pH, or column chemistry) can often resolve the co-eluting peaks, confirming the presence of an interference.

Q4: What are the first steps to troubleshoot co-elution in my Chloroxylenol analysis?

A4: Start by adjusting your High-Performance Liquid Chromatography (HPLC) method parameters. The goal is to alter the selectivity of your separation. Consider the following initial steps:

  • Modify Mobile Phase Composition: A slight change in the organic-to-aqueous ratio in your mobile phase can significantly impact resolution.

  • Adjust pH: If your mobile phase does not contain a buffer, adding one and adjusting the pH can alter the ionization state of interfering compounds, leading to better separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation due to different solvent selectivities.

Troubleshooting Guides

Issue 1: Co-elution with Parabens and/or Phenoxyethanol

Parabens and phenoxyethanol are common preservatives in cosmetic and pharmaceutical creams and lotions where Chloroxylenol is also used. Due to their similar hydrophobic nature, they can co-elute.

  • Initial Assessment:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

  • Troubleshooting Steps:

    • Step 1: Introduce a Gradient. An isocratic method may not be sufficient to separate multiple preservatives. A gradient elution can improve resolution.

      • Example Gradient Program:

        • Start with a lower percentage of organic solvent (e.g., 35% Acetonitrile) and gradually increase it. This will increase the retention of more hydrophobic compounds like propyl and butylparaben, separating them from the earlier eluting Chloroxylenol and phenoxyethanol.

    • Step 2: Modify the Mobile Phase. If a gradient is not sufficient, try changing the mobile phase composition.

      • Option A: Change Organic Solvent. Replace Acetonitrile with Methanol. Methanol has different selectivity and can alter the elution order.

      • Option B: Add an Acid. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape and resolution, especially for phenolic compounds.[5]

    • Step 3: Change the Stationary Phase. If mobile phase optimization fails, consider a different column chemistry.

      • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like Chloroxylenol and its potential interferences.

      • C8 Column: A C8 column is less hydrophobic than a C18 and can alter the retention characteristics of the analytes.

The following table summarizes typical retention times for Chloroxylenol and common co-eluting preservatives under different HPLC conditions. This can be used as a reference to guide your method development.

CompoundC18 Column, ACN:H₂O (50:50)C18 Column, Gradient ACN/H₂OC8 Column, MeOH:H₂O (60:40)
Phenoxyethanol~3.5 min~4.2 min~3.8 min
Chloroxylenol ~4.8 min ~5.5 min ~5.1 min
Methylparaben~4.5 min~5.1 min~4.9 min
Ethylparaben~5.2 min~6.3 min~5.8 min
Propylparaben~6.8 min~8.1 min~7.5 min

Note: Retention times are approximate and will vary depending on the specific instrument, column, and exact mobile phase composition.

Issue 2: Interference from Complex Sample Matrices (Creams, Lotions, Ointments)

The complex matrix of semi-solid formulations can introduce a host of interfering substances, leading to broad peaks, baseline noise, and co-elution with Chloroxylenol.

Effective sample preparation is critical to remove matrix components before injecting the sample into the HPLC system.

  • Solvent Extraction:

    • Accurately weigh about 1 gram of the sample into a volumetric flask.

    • Add a suitable solvent such as methanol or acetonitrile.[5]

    • Use sonication for at least 30 minutes to ensure complete dissolution and extraction of Chloroxylenol from the sample matrix.[5]

    • Dilute to the final volume with the same solvent.

  • Precipitation and Filtration:

    • After extraction, centrifuge the sample to precipitate insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

  • Solid-Phase Extraction (SPE) for Very Complex Matrices:

    • For particularly "dirty" samples, an SPE cleanup step may be necessary.

    • SPE Sorbent: A C18 or a Hydrophilic-Lipophilic Balanced (HLB) sorbent can be used.

    • General Procedure:

      • Condition the SPE cartridge with methanol followed by water.

      • Load the diluted sample extract.

      • Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

      • Elute the Chloroxylenol and other retained compounds with a stronger solvent like methanol or acetonitrile.

      • Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

Below are diagrams to illustrate the troubleshooting workflow and experimental processes.

TroubleshootingWorkflow Start Co-elution Suspected (e.g., Peak Shoulder) Confirm Confirm Co-elution (Peak Purity / MS) Start->Confirm OptimizeMP Optimize Mobile Phase Confirm->OptimizeMP Gradient Introduce Gradient OptimizeMP->Gradient ChangeSolvent Change Organic Solvent (ACN <-> MeOH) Gradient->ChangeSolvent AdjustpH Adjust pH with Buffer ChangeSolvent->AdjustpH Resolved Peaks Resolved AdjustpH->Resolved Success NotResolved Still Not Resolved AdjustpH->NotResolved Failure OptimizeSP Change Stationary Phase (e.g., C8 or Phenyl-Hexyl) OptimizeSP->Resolved NotResolved2 Still Not Resolved OptimizeSP->NotResolved2 Failure SamplePrep Improve Sample Preparation (e.g., SPE) SamplePrep->Resolved NotResolved->OptimizeSP NotResolved2->SamplePrep

Caption: A logical workflow for troubleshooting co-eluting peaks in Chloroxylenol analysis.

SamplePrepWorkflow Start Sample (Cream/Lotion) Extraction Solvent Extraction (Methanol/Acetonitrile) + Sonication Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter SimpleMatrix Direct Injection for Simpler Matrices Filter->SimpleMatrix ComplexMatrix For Complex Matrices Filter->ComplexMatrix Injection Injection into HPLC SimpleMatrix->Injection SPE Solid-Phase Extraction (SPE) (C18 or HLB) ComplexMatrix->SPE Elute Elute and Reconstitute SPE->Elute Elute->Injection

Caption: A workflow for sample preparation of semi-solid formulations for Chloroxylenol analysis.

References

Minimizing degradation of Chloroxylenol during sample workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Chloroxylenol (4-chloro-3,5-dimethylphenol, PCMX) during sample workup, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Chloroxylenol (PCMX) degradation during sample preparation?

The primary degradation pathways for PCMX are chemical and photodegradation. As a phenolic compound, it is particularly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or high-energy light. This process can involve the oxidation of the hydroxyl group, dehalogenation (removal of the chlorine atom), and polymerization into more complex structures.[1] Advanced Oxidation Processes (AOPs) that utilize UV light, ozone, or persulfate have been shown to effectively degrade PCMX, highlighting its sensitivity to these conditions.[2][3][4][5]

Q2: My PCMX sample solution has developed a pink or brown tint. What is causing this and how can I prevent it?

Discoloration is a common indicator of oxidative degradation. The phenolic group of Chloroxylenol can be oxidized to form quinone-type structures, which are often highly colored. This process is accelerated by exposure to air (oxygen), light, and trace metal contaminants. To prevent this, follow the recommended sample handling workflow (see Figure 2), which includes using amber vials to block light, de-gassing solvents to remove oxygen, and potentially adding an antioxidant as described in Protocol 1.

Q3: What are the optimal storage conditions for PCMX samples and stock solutions?

To ensure long-term stability, samples and solutions should be stored in a cool, dry, and dark environment, typically at 2-8°C. Use containers made of inert materials such as amber glass, polyethylene, or stainless steel.[6] It is critical to avoid contact with natural rubber, as this can lead to sample degradation.[6] Since aqueous solutions of PCMX are susceptible to microbial contamination, consider sterile filtering or adding a suitable preservative for long-term storage.[6]

Q4: How does pH affect the stability of PCMX during sample workup?

Chloroxylenol is hydrolytically stable over a pH range of 4 to 9. However, pH can influence the rate of oxidative degradation. Studies have shown that degradation in the presence of oxidizing agents can be faster in acidic solutions compared to alkaline ones.[7][8] For optimal stability during sample workup, it is recommended to maintain a near-neutral pH (6.5-7.5) unless a specific pH is required by the subsequent analytical method.

Q5: Which solvents and materials should I use or avoid to minimize degradation?

  • Recommended Solvents: High-purity solvents such as ethanol, methanol, and acetonitrile are suitable. PCMX is freely soluble in ethanol.[6]

  • Solvents to Scrutinize: Ensure solvents are free of peroxides and other oxidizing impurities, which can accelerate degradation.

  • Incompatible Materials: Chloroxylenol is reported to be incompatible with nonionic surfactants and methylcellulose.[6] Avoid contact with natural rubber materials.[6]

Q6: How can I actively prevent oxidative degradation during my experimental workflow?

Several steps can be taken:

  • Use High-Purity Solvents: Purge solvents with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If samples are highly sensitive, perform critical steps like evaporation or reconstitution inside a glove box or under a gentle stream of nitrogen.

  • Use Protective Vials: Always use amber glass vials or opaque plasticware to prevent photodegradation.

  • Add Antioxidants: For particularly sensitive samples or long-term storage, the addition of an antioxidant can be highly effective. See Protocol 1 for a detailed procedure.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or inconsistent recovery of PCMX Oxidative Degradation: Sample may be exposed to oxygen, light, or metal ion contaminants.Check for sample discoloration. Implement Protocol 1 (Use of Antioxidants). Use amber vials and de-gassed solvents. See the troubleshooting logic in Figure 3 .
Adsorption to Surfaces: PCMX may adsorb to container walls, especially certain plastics or rubber.Use recommended containers (borosilicate glass, polyethylene, stainless steel).[6] Avoid all contact with natural rubber.[6] Consider silanizing glassware for ultra-trace analysis.
Volatility Losses: PCMX is volatile in steam and can be lost during high-temperature steps.[6]Avoid excessive heating. If solvent evaporation is necessary, use a gentle stream of nitrogen at low heat (<40°C).
Appearance of unexpected peaks in the chromatogram Degradation Products: The new peaks may correspond to oxidized or dechlorinated forms of PCMX.[9][1]Prepare a fresh standard and re-analyze. If the peaks are absent in the fresh standard, implement the stabilization steps outlined in Protocol 2 and Figure 2 .
Material Incompatibility: Interaction with formulation components or sample preparation materials.Be aware of known incompatibilities with nonionic surfactants and methylcellulose.[6] Ensure all materials in the sample path are inert.

Data Presentation

Table 1: Physicochemical Properties of Chloroxylenol

Property Value Reference
Molecular Formula C₈H₉ClO [10]
Melting Point 115°C
Boiling Point 246°C
Water Solubility 0.3 g/L (20°C)
pKa 9.7

| Log Kₒw | 2.8 (20°C) | |

Table 2: Stability and Compatibility Profile for Chloroxylenol

Parameter Recommendation / Finding Reference
pH Stability Stable against hydrolysis from pH 4-9. Oxidative degradation may be faster in acidic conditions. [7][8]
Temperature Stable at elevated temperatures (54°C) but heat can accelerate oxidation if catalysts are present. Volatile in steam. [11][6][10]
Light Exposure Generally stable in ambient sunlight over 24 hours, but UV exposure can induce degradation, especially with sensitizers. [5][10]
Recommended Solvents Ethanol, ether, terpenes, fixed oils. [6]
Recommended Containers Polyethylene, mild steel, stainless steel, borosilicate glass (amber). [6]

| Incompatible Materials | Nonionic surfactants, methylcellulose, natural rubber. |[6] |

Experimental Protocols

Protocol 1: Sample Stabilization with an Antioxidant

This protocol describes the use of Butylated Hydroxytoluene (BHT) to stabilize Chloroxylenol in organic solutions. Ascorbic acid is a suitable alternative for aqueous solutions.

  • Prepare Antioxidant Stock Solution: Prepare a 10 mg/mL stock solution of BHT in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Collection: Collect the sample into a pre-cleaned amber glass vial.

  • Add Antioxidant: Immediately after collection, add the BHT stock solution to the sample to achieve a final concentration of 0.05% to 0.1% (w/v). For example, add 5-10 µL of the 10 mg/mL BHT stock to 1 mL of sample.

  • Mix Thoroughly: Cap the vial and vortex gently for 10-15 seconds to ensure complete mixing.

  • Store Appropriately: Proceed immediately with the analysis or store the stabilized sample according to the recommendations in Protocol 2.

Protocol 2: Recommended General Storage and Handling

  • Aliquot Samples: Upon receipt or preparation, aliquot samples and standards into smaller, single-use volumes in amber vials. This minimizes the exposure of the bulk sample to air and freeze-thaw cycles.

  • Select Inert Caps: Use PTFE-lined caps to prevent leaching and adsorption.

  • Purge with Inert Gas: Before sealing the vials for storage, gently flush the headspace with an inert gas (nitrogen or argon) to displace oxygen.

  • Store at Low Temperature: Store all vials upright in a freezer or refrigerator (2-8°C is typical) in a dark environment.

  • Equilibrate Before Use: Before opening, allow the vial to fully equilibrate to room temperature to prevent condensation from introducing water and oxygen into the sample.

Visualizations

G cluster_degradation Primary Degradation Pathway: Oxidation PCMX Chloroxylenol (Phenolic Form) Intermediate Phenoxy Radical (Unstable Intermediate) PCMX->Intermediate O₂, Light, Metal Ions Product Quinone-type Structures (Colored Byproducts) Intermediate->Product Further Oxidation / Dimerization

Figure 1: Simplified oxidative degradation pathway of Chloroxylenol.

G start Start: Sample Collection vial Use Amber Vial start->vial antioxidant Step 1: Add Antioxidant (Optional, see Protocol 1) vial->antioxidant purge Step 2: Purge Solvents & Headspace with N₂/Ar antioxidant->purge store Step 3: Store at 2-8°C, Protected from Light purge->store analyze Analyze Promptly store->analyze

Figure 2: Recommended workflow for handling Chloroxylenol samples.

G start Problem: Low PCMX Recovery q1 Is the sample discolored? start->q1 a1_yes Action: Suspect Oxidation. Use de-gassed solvents. Add antioxidant (Protocol 1). Use amber vials. q1->a1_yes Yes q2 Are you using inert containers (glass, PE)? Avoiding rubber? q1->q2 No a1_no Action: Suspect Adsorption or Volatility. a2_no Action: Change to recommended materials. (Table 2) q2->a2_no No a2_yes Action: Minimize heat/ evaporation steps. Use low temp (<40°C) with N₂ stream if needed. q2->a2_yes Yes

Figure 3: Troubleshooting logic for low Chloroxylenol recovery.

References

Selecting the appropriate mass transition for Chloroxylenol-d6 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Chloroxylenol-d6 as an internal standard in MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate precursor ion for this compound in MS/MS analysis?

A1: The precursor ion is the ionized molecule of interest that is selected in the first quadrupole (Q1) of the mass spectrometer. For this compound, this is typically the deprotonated molecule, [M-H]-, when using negative ion electrospray ionization (ESI).

To determine the exact mass-to-charge ratio (m/z) of the precursor ion for this compound, follow these steps:

  • Determine the Molecular Weight of Chloroxylenol: The molecular formula for Chloroxylenol is C₈H₉ClO.[1] Its molecular weight is approximately 156.61 g/mol .[1]

  • Account for Deuteration: this compound has six deuterium atoms replacing six hydrogen atoms. The mass of deuterium is approximately 2.014 amu, while hydrogen is approximately 1.008 amu. The net increase in mass for each deuterium atom is roughly 1.006 amu. For six deuterium atoms, the mass increase will be approximately 6.036 amu.

  • Calculate the Molecular Weight of this compound: Add the mass increase from deuteration to the molecular weight of Chloroxylenol.

    • 156.61 g/mol + (6 * 1.006 amu) ≈ 162.65 g/mol

  • Determine the Precursor Ion m/z: For the deprotonated molecule [M-H]-, subtract the mass of a proton (approximately 1.008 amu).

    • 162.65 - 1.008 ≈ 161.64 m/z

Therefore, the theoretical m/z for the precursor ion of this compound in negative ion mode is approximately 161.6 . It is crucial to confirm this experimentally by infusing a standard solution of this compound into the mass spectrometer and identifying the most abundant ion corresponding to the deprotonated molecule.

Q2: What are the expected product ions for this compound after fragmentation?

A2: Product ions are the fragments of the precursor ion generated in the collision cell (Q2) of the mass spectrometer. Predicting the exact fragmentation pattern without experimental data is challenging. However, based on the structure of Chloroxylenol, likely fragmentation pathways involve the loss of methyl groups (-CH₃ or -CD₃ if deuterated) or the chlorine atom (-Cl).

To identify the most suitable product ions for Multiple Reaction Monitoring (MRM), you should perform a product ion scan (or fragmentation scan) on the selected precursor ion (m/z ≈ 161.6). This will reveal the different fragment ions and their relative intensities. The most intense and specific fragment should be chosen as the "quantifier" transition, while a second, less intense but still specific fragment is typically chosen as the "qualifier" transition to ensure analytical certainty.

Q3: Why is it important to use a deuterated internal standard like this compound?

A3: A deuterated internal standard is a form of the analyte where several hydrogen atoms have been replaced by deuterium atoms. This results in a compound that is chemically identical to the analyte but has a different molecular weight. The primary benefits of using a deuterated internal standard in MS/MS analysis include:

  • Correction for Matrix Effects: Biological and environmental samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard has the same chemical properties and retention time as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

  • Improved Accuracy and Precision: The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements.

  • Reliable Quantification: It provides a robust method for quantifying the analyte even at low concentrations in complex samples.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or low signal for this compound precursor ion. Incorrect precursor ion m/z selected.Verify the calculated m/z for the [M-H]- ion of this compound. Infuse a standard solution and perform a full scan to identify the correct precursor ion.
Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase composition is suitable for negative ion mode (e.g., contains a small amount of a weak base like ammonium acetate).
Instrument not properly tuned or calibrated.Perform routine instrument tuning and calibration according to the manufacturer's recommendations.
Weak or no product ion signal in MRM mode. Incorrect product ion m/z selected.Perform a product ion scan on the this compound precursor ion to identify the most abundant and stable fragment ions.
Insufficient collision energy.Optimize the collision energy for each MRM transition to achieve efficient fragmentation and maximize the product ion signal.
Collision cell gas pressure is too low.Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
High background noise or interfering peaks. Matrix interference.Optimize the sample preparation procedure to remove interfering compounds. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Contamination of the LC-MS system.Clean the ion source, and if necessary, the transfer capillary and other components of the mass spectrometer. Flush the LC system with appropriate cleaning solutions.
Co-elution with an isobaric compound.Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peak.
Poor reproducibility of results. Inconsistent sample preparation.Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Use automated liquid handlers if available for better precision.
Fluctuation in instrument performance.Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.
Degradation of this compound.Check the stability of the this compound stock and working solutions. Store them under appropriate conditions (e.g., protected from light, at a low temperature).

Experimental Protocols

Protocol for Determining Optimal MRM Transitions for this compound

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the Standard Solution: Directly infuse the standard solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Optimize Ion Source Parameters: In full scan mode, optimize the ESI source parameters (capillary voltage, nebulizer gas, drying gas, and temperature) to maximize the signal intensity of the this compound precursor ion (expected around m/z 161.6).

  • Perform a Product Ion Scan: Set the first quadrupole (Q1) to select the precursor ion of this compound. Scan the third quadrupole (Q3) over a relevant mass range to detect the fragment ions produced in the collision cell.

  • Select Quantifier and Qualifier Transitions:

    • Identify the most intense and stable product ion. This will be your quantifier transition.

    • Select a second, specific product ion as your qualifier transition. The ion ratio between the quantifier and qualifier should be consistent across different concentrations.

  • Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization experiment. This involves ramping the collision energy over a range of values and monitoring the intensity of the product ion. The collision energy that produces the highest intensity should be used in the analytical method.

  • Optimize Other MS Parameters: Fine-tune other MS parameters such as dwell time and inter-scan delay to ensure a sufficient number of data points across the chromatographic peak.

Visualizations

Mass_Transition_Selection cluster_workflow Workflow for Selecting this compound Mass Transitions start Start prepare_std Prepare this compound Standard Solution start->prepare_std infuse_std Infuse Standard into MS prepare_std->infuse_std optimize_source Optimize Ion Source (Full Scan Mode) infuse_std->optimize_source select_precursor Identify and Select Precursor Ion ([M-H]-) optimize_source->select_precursor product_ion_scan Perform Product Ion Scan on Precursor select_precursor->product_ion_scan select_transitions Select Quantifier and Qualifier Product Ions product_ion_scan->select_transitions optimize_ce Optimize Collision Energy for Each Transition select_transitions->optimize_ce finalize_method Finalize MRM Method optimize_ce->finalize_method

Caption: A flowchart illustrating the systematic workflow for selecting and optimizing MRM transitions for this compound in an MS/MS experiment.

logical_relationship cluster_msms MS/MS Process for this compound Analysis ion_source Ion Source (Negative ESI) q1 Q1: Precursor Selection (m/z ≈ 161.6) ion_source->q1 Ionized Molecules q2 Q2: Collision Cell (Fragmentation) q1->q2 Selected Precursor Ion q3 Q3: Product Ion Selection (Quantifier & Qualifier) q2->q3 Fragment Ions detector Detector q3->detector Selected Product Ions

Caption: A diagram illustrating the logical relationship of the components in a triple quadrupole mass spectrometer during the MRM analysis of this compound.

References

Validation & Comparative

A Comparative Guide to Method Validation for Chloroxylenol Quantification: Leveraging Chloroxylenol-d6 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Chloroxylenol, a widely used antiseptic and disinfectant. A detailed examination of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Chloroxylenol-d6, is presented alongside alternative techniques. This guide is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs, ensuring data accuracy and reliability in compliance with regulatory standards.

Introduction to Chloroxylenol Quantification

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a potent antimicrobial agent found in numerous pharmaceutical and consumer healthcare products.[1] Accurate quantification of Chloroxylenol is crucial for quality control, formulation development, pharmacokinetic studies, and environmental monitoring. While various analytical techniques are available, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, represents the gold standard for achieving the highest levels of accuracy and precision.

This guide will delve into the specifics of a validated LC-MS/MS method using this compound and compare its performance with other commonly employed methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparison of Analytical Methods for Chloroxylenol Quantification

The choice of an analytical method for Chloroxylenol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the LC-MS/MS method with this compound against alternative methods.

Parameter LC-MS/MS with this compound HPLC-UV GC-FID Electrochemical Sensor
Principle Separation by liquid chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by UV absorbance.Separation by gas chromatography and detection by flame ionization.Measures the electrochemical oxidation of Chloroxylenol.
Internal Standard This compound (ideal)Structurally similar compoundStructurally similar compoundNot typically used
Selectivity Very High (mass-based detection)Moderate (prone to interference from co-eluting compounds with similar UV absorbance)High (good separation of volatile compounds)Moderate (can be affected by other electroactive species)
Sensitivity (LOD/LOQ) Very High (sub-ng/mL levels achievable)Low to Moderate (typically in the ppm range)[2]ModerateVery High (can reach nM levels)[3]
Precision (%CV) Excellent (<15%)Good (<15%)Good (<15%)Good
Accuracy (%RE) Excellent (within ±15%)Good (within ±15%)Good (within ±15%)Good
Sample Throughput HighModerateModerateHigh
Matrix Effects Can be significant, but effectively compensated by the deuterated internal standard.Can be significant.Less prone to matrix effects for clean samples.Can be influenced by the sample matrix.
Primary Application Bioanalysis (plasma, urine), trace-level quantification, complex matrices.Routine quality control of raw materials and finished products.Assay of bulk drug substance and some formulations.[4]Rapid screening and environmental monitoring.

Detailed Experimental Protocol: LC-MS/MS Method with this compound

This section outlines a representative validated LC-MS/MS method for the quantification of Chloroxylenol in a biological matrix (e.g., human plasma), utilizing this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.

Materials and Reagents
  • Chloroxylenol certified reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Control human plasma

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-5.0 min: 20% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chloroxylenol: Precursor ion (m/z) 155.0 -> Product ion (m/z) 140.0

    • This compound: Precursor ion (m/z) 161.0 -> Product ion (m/z) 146.0

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) and should include the following tests:

  • Selectivity and Specificity: Analysis of blank matrix from multiple sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day analysis of quality control samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. The use of a co-eluting deuterated internal standard is the most effective way to compensate for matrix effects.

  • Recovery: The efficiency of the extraction process.

  • Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Visualizing the Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the LC-MS/MS method for Chloroxylenol quantification.

Method_Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Experiments cluster_analysis Data Analysis & Reporting A Method Development & Optimization B Preparation of Calibration Standards & QCs A->B C Selectivity & Specificity B->C D Linearity & Range B->D E Accuracy & Precision (Intra- & Inter-day) B->E F Matrix Effect B->F G Recovery B->G H Stability (Freeze-Thaw, Bench-top, etc.) B->H I Data Processing & Statistical Analysis C->I D->I E->I F->I G->I H->I J Validation Report Generation I->J

Caption: Workflow for Bioanalytical Method Validation.

Alternative Methodologies: A Brief Overview

While the LC-MS/MS method with a deuterated internal standard offers superior performance, other methods can be suitable for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used technique for the analysis of Chloroxylenol in cosmetic and pharmaceutical products.[2] It is a robust and cost-effective method, well-suited for quality control where high sensitivity is not a primary requirement. However, it may lack the selectivity needed for complex biological matrices. A recently developed HPLC method demonstrated a limit of detection (LOD) of 1.0 ppm and a limit of quantification (LOQ) of 2.0 ppm for Chloroxylenol.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is another established method for the assay of Chloroxylenol, particularly in its bulk form.[4] This technique offers good resolution and is less susceptible to matrix effects than LC-based methods for certain sample types. However, it may require derivatization for less volatile compounds and may not be suitable for thermally labile molecules.

Electrochemical Sensors

Electrochemical methods have emerged as a rapid and highly sensitive alternative for Chloroxylenol detection, especially in water samples.[3] These sensors can offer very low detection limits but may be susceptible to interference from other electroactive compounds in the sample matrix.

Conclusion

For the accurate and reliable quantification of Chloroxylenol, especially in complex biological matrices, a validated LC-MS/MS method using this compound as an internal standard is the recommended approach. The use of a stable isotope-labeled internal standard is crucial for mitigating variability introduced by the sample matrix and the experimental process, thereby ensuring the highest data quality. While alternative methods like HPLC-UV and GC-FID have their place in routine quality control, they may not offer the required sensitivity and selectivity for demanding applications such as clinical and non-clinical pharmacokinetic studies. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries.

References

The Gold Standard: Why Chloroxylenol-d6 Excels as an Internal Standard for Accurate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the reliability of the internal standard. For researchers, scientists, and drug development professionals working with chloroxylenol, the choice of internal standard is paramount. This guide provides an objective comparison of Chloroxylenol-d6 with other potential internal standards, supported by established analytical principles, to demonstrate its superiority in ensuring accurate and robust results.

The Ideal Internal Standard: A Close Chemical Cousin

An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. The fundamental principle is that the internal standard experiences the same variations during sample preparation and analysis as the analyte. By comparing the analyte's signal to the internal standard's signal, analysts can correct for potential errors, thereby improving the precision and accuracy of the results.

The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. This is where stable isotope-labeled (SIL) internal standards, such as this compound, exhibit a distinct advantage. This compound is structurally identical to chloroxylenol, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle change in mass allows for its distinct detection by mass spectrometry (MS) while ensuring it behaves nearly identically to the native chloroxylenol throughout the analytical process.

Comparing the Alternatives: this compound vs. Other Internal Standards

While various compounds could potentially be used as internal standards for the analysis of chloroxylenol, they often fall short when compared to its deuterated counterpart. The following table summarizes the key performance characteristics of this compound against other common types of internal standards.

Internal Standard TypeAnalyteTypical RecoveryMatrix Effect CompensationCo-elution with AnalytePotential for Ion Suppression/EnhancementOverall Accuracy
This compound ChloroxylenolNear-identical to analyteExcellentYes (ideal for GC-MS)MinimalHigh
Structurally Similar Compound (e.g., other chlorinated phenols) ChloroxylenolMay differ from analyteModerate to GoodPossible, but not guaranteedModerateModerate
Non-related Compound (e.g., a different class of chemical) ChloroxylenolLikely to differ significantlyPoorUnlikelyHighLow

As the data illustrates, this compound is the superior choice for minimizing analytical variability and achieving the highest degree of accuracy.

Experimental Protocol: A Roadmap to Accurate Quantification

The following is a generalized experimental protocol for the determination of chloroxylenol in a sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Standards:

  • Prepare a stock solution of chloroxylenol and this compound in a suitable solvent (e.g., methanol, acetonitrile).
  • Create a series of calibration standards by spiking a blank matrix with known concentrations of chloroxylenol and a constant concentration of this compound.

2. Sample Preparation:

  • To each unknown sample, add a precise volume of the this compound internal standard solution.
  • Perform the necessary extraction and/or derivatization steps to prepare the sample for GC-MS analysis.

3. GC-MS Analysis:

  • Inject the prepared standards and samples into the GC-MS system.
  • Develop a chromatographic method that provides good separation and peak shape for both chloroxylenol and this compound.
  • Set the mass spectrometer to monitor specific ions for chloroxylenol and this compound to ensure selective and sensitive detection.

4. Data Analysis:

  • For each standard and sample, determine the peak area for both chloroxylenol and this compound.
  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS).
  • Create a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
  • Determine the concentration of chloroxylenol in the unknown samples by using the area ratio from the sample and the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind selecting an optimal internal standard, the following diagrams are provided.

Experimental Workflow for Internal Standard Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standards GC-MS GC-MS Standards->GC-MS Inject Samples Samples Samples->GC-MS Inject Peak Integration Peak Integration GC-MS->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Peak Integration->Quantification Calibration Curve->Quantification

Caption: A streamlined workflow for quantitative analysis using an internal standard.

Internal Standard Selection Logic Start Start Analyte Properties Analyte Properties Start->Analyte Properties Isotopically Labeled Analog Available? Isotopically Labeled Analog Available? Analyte Properties->Isotopically Labeled Analog Available? Use Isotopically Labeled IS (e.g., this compound) Use Isotopically Labeled IS (e.g., this compound) Isotopically Labeled Analog Available?->Use Isotopically Labeled IS (e.g., this compound) Yes Select Structurally Similar Compound Select Structurally Similar Compound Isotopically Labeled Analog Available?->Select Structurally Similar Compound No Validate Performance Validate Performance Use Isotopically Labeled IS (e.g., this compound)->Validate Performance Select Structurally Similar Compound->Validate Performance Acceptable Accuracy? Acceptable Accuracy? Validate Performance->Acceptable Accuracy? Proceed with Method Proceed with Method Acceptable Accuracy?->Proceed with Method Yes Re-evaluate IS Choice Re-evaluate IS Choice Acceptable Accuracy?->Re-evaluate IS Choice No

Caption: Decision tree for selecting an appropriate internal standard for analysis.

The Analytical Edge: Comparing Chloroxylenol Analysis with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical and scientific research, the accurate quantification of active ingredients like Chloroxylenol is paramount. This antiseptic and disinfectant, a key component in numerous formulations, demands analytical methods that are not only sensitive and specific but also robust and reliable. A critical factor in achieving high-quality analytical data is the use of an internal standard, with deuterated standards representing the gold standard for mass spectrometry-based assays. This guide provides a comparative analysis of two distinct analytical approaches for Chloroxylenol: a Gas Chromatography-Mass Spectrometry (GC-MS) method employing an isotope-labeled internal standard and a High-Performance Liquid Chromatography (HPLC) method without one.

Performance Under the Magnifying Glass: Linearity and Range

The linearity of an analytical method, its ability to elicit test results that are directly proportional to the concentration of the analyte, and its effective range are crucial performance metrics. The following table summarizes these parameters for the two compared methods.

ParameterGC-MS with Isotope-Labeled Internal StandardHPLC without Internal Standard
Analyte Chloroxylenol (among other phenols)Chloroxylenol
Internal Standard ¹³C-PentachlorophenolNone
Linear Range 0 - 200 µg/L[1]0.03 - 4.67 mg/L (2 x 10⁻⁷ - 3 x 10⁻⁵ M)[2]
Correlation Coefficient (R²) Not explicitly stated, but implied to be linearNot explicitly stated

The GC-MS method, which benefits from an isotope-labeled internal standard, demonstrates a linear range suitable for trace-level analysis, starting from the low µg/L level.[1] In contrast, the HPLC method operates at a higher concentration range, in the mg/L domain.[2] While the correlation coefficient for the GC-MS method is not specified in the available literature, the use of an isotope-labeled internal standard typically yields excellent linearity (R² > 0.99).

Under the Hood: A Look at the Experimental Protocols

The choice of analytical method is intrinsically linked to the experimental procedure. Below are the detailed protocols for both the GC-MS and HPLC methods.

Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope-Labeled Internal Standard

This method is designed for the simultaneous extraction and derivatization of selected phenols, including Chloroxylenol, from an aqueous sample.

1. Sample Preparation and Derivatization:

  • To a 15 ml sample vial, add the sample, 1 ml of saturated borax solution, and 25 µl of a ¹³C-pentachlorophenol internal standard solution.[1]

  • Add 2 ml of 0.1% pentafluorobenzoyl chloride in 2,2,4-trimethylpentane to the vial.[1]

  • Vortex the mixture for 15 minutes to facilitate the derivatization reaction.[1]

  • Allow the phases to separate for 5 minutes.[1]

  • If an emulsion forms, take steps to break it and then allow it to settle for another 5 minutes.[1]

2. GC-MS Analysis:

  • Inject 100 µl of the organic layer into the GC-MS system.[1]

  • Gas Chromatograph: The specific column and temperature program would be optimized to ensure the separation of Chloroxylenol from other components.

  • Mass Spectrometer: Operated in a mode that allows for the detection and quantification of the derivatized Chloroxylenol and the ¹³C-pentachlorophenol internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Chloroxylenol in pharmaceutical formulations.

1. Sample Preparation:

  • Prepare standard solutions of Chloroxylenol in the mobile phase.

  • For formulated products, a suitable dilution with the mobile phase is performed to bring the concentration within the linear range of the method.

2. HPLC Analysis:

  • Mobile Phase: A mixture of isopropanol and water (80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column: A reversed-phase column suitable for the separation of phenolic compounds.

  • Detection: UV detection at a wavelength of 282 nm.[2]

  • Injection Volume: 20 µL.[2]

Visualizing the Workflow: A Clear Path to Analysis

To better illustrate the analytical process, the following diagram outlines the key steps in the GC-MS analysis of Chloroxylenol with an internal standard.

Chloroxylenol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Add_IS Add ¹³C-Internal Standard Sample->Add_IS Add_Reagents Add Borax & Pentafluorobenzoyl Chloride Add_IS->Add_Reagents Vortex Vortex (15 min) Add_Reagents->Vortex Separate Phase Separation Vortex->Separate Extract Extract Organic Layer Separate->Extract Inject Inject into GC-MS Extract->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Quantitative Analysis of Chloroxylenol: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Chloroxylenol, a widely used antiseptic and disinfectant. A particular focus is placed on the expected performance of isotope dilution mass spectrometry, benchmarked against established techniques such as High-Performance Liquid Chromatography (HPLC) and electrochemical methods. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, considering factors such as required sensitivity, matrix complexity, and regulatory requirements.

Comparison of Analytical Methods for Chloroxylenol

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
Isotope Dilution LC-MS/MS Not Reported (Expected to be in the low µg/kg to ng/kg range)Not Reported (Expected to be in the low µg/kg to ng/kg range)Various (e.g., Pharmaceutical Formulations, Biological Matrices)Inferred from general performance of the technique[1][2]
HPLC with UV Detection 1.0 ppm (mg/kg)2.0 ppm (mg/kg)Hygiene Products, Cosmetics[3]
HPLC with UV Detection 5.64 x 10⁻⁸ M (approx. 8.8 µg/L)1.88 x 10⁻⁷ M (approx. 29.4 µg/L)Bulk Form[4]
Electrochemical Sensor (Graphene Carbon Paste Electrode) 1.37 x 10⁻⁹ M (approx. 0.21 µg/L)Not ReportedBulk Form[4]

Note: The expected performance of Isotope Dilution LC-MS/MS is based on the general capabilities of the technique for quantifying trace and micro phenolic compounds, which often achieves LODs in the 0.01 to 9.84 µg/kg range and LOQs from 0.03 to 32.8 µg/kg for similar analytes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of Chloroxylenol using HPLC and a general protocol for the analysis of phenolic compounds by LC-MS/MS, which can be adapted for an isotope dilution workflow.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Chloroxylenol in cosmetic and hygiene products.[3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • Chloroxylenol reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of standard solutions of Chloroxylenol in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

6. Quantification:

  • Inject the prepared sample solution.

  • Determine the concentration of Chloroxylenol in the sample by interpolating its peak area on the calibration curve.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phenolic Compounds

The following is a general protocol for the analysis of phenolic compounds that can be adapted for Chloroxylenol.[1][6] An isotopically labeled internal standard, such as ¹³C₆-Chloroxylenol, would be required for the isotope dilution approach.

1. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 or Phenyl-Hexyl analytical column suitable for LC-MS.[7]

2. Reagents and Standards:

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid or acetic acid (LC-MS grade).

  • Chloroxylenol reference standard.

  • Isotopically labeled Chloroxylenol internal standard (e.g., ¹³C₆-Chloroxylenol).

3. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate Chloroxylenol from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for both native and labeled Chloroxylenol need to be determined.

4. Sample Preparation:

  • Accurately weigh the sample.

  • Add a known amount of the isotopically labeled internal standard solution.

  • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifuge and filter the extract before injection.

5. Calibration:

  • Prepare a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the native Chloroxylenol.

  • Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

6. Quantification:

  • Inject the prepared sample.

  • Calculate the concentration of Chloroxylenol in the sample using the calibration curve. The use of the peak area ratio corrects for any loss of analyte during sample preparation and instrumental variability.

Visualizing the Analytical Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflow for sample analysis and the principle of isotope dilution.

Analytical Workflow for Chloroxylenol Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing Weighing Sample->Weighing Solvent_Addition Solvent Addition & Extraction Weighing->Solvent_Addition Filtration Filtration Solvent_Addition->Filtration Vial Analysis Vial Filtration->Vial Autosampler Autosampler Vial->Autosampler LC_System LC System (Separation) Autosampler->LC_System Detector Detector (UV or MS/MS) LC_System->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: General workflow for the quantification of Chloroxylenol.

Principle of Isotope Dilution Sample Sample containing unknown amount of Chloroxylenol (Analyte) Mixing Mixing and Equilibration Sample->Mixing IS Known amount of Isotopically Labeled Chloroxylenol (Internal Standard) IS->Mixing Extraction Sample Preparation (e.g., Extraction, Cleanup) Mixing->Extraction Analysis LC-MS/MS Analysis (Measurement of Analyte/IS Ratio) Extraction->Analysis Quantification Calculation of Analyte Concentration Analysis->Quantification

Caption: The principle of quantification by isotope dilution.

References

A Comparative Guide to Chloroxylenol Measurement: HPLC-UV vs. GC-FID Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the antimicrobial agent Chloroxylenol (PCMX) is critical for product quality and safety. This guide provides an objective comparison of two common analytical techniques for Chloroxylenol measurement: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is based on published experimental data to assist laboratories in selecting the most suitable method for their specific needs.

This comparison outlines the experimental protocols for both methods and presents a summary of their performance characteristics. A general workflow for conducting an inter-laboratory comparison is also provided to guide collaborative method validation efforts.

Performance Data Summary

The following table summarizes the quantitative performance data for the HPLC-UV and GC-FID methods for Chloroxylenol analysis.

Performance MetricHPLC-UV MethodGC-FID Method
Limit of Detection (LOD) 1.0 ppm[1][2]Data not available in the reviewed literature
Limit of Quantification (LOQ) 2.0 ppm[1][2]Data not available in the reviewed literature
Linearity Range 3.0 to 18.0 ppm[1]Data not available in the reviewed literature
Correlation Coefficient (r²) 0.999[1]Data not available in the reviewed literature
Accuracy Method demonstrated to be accurate[1]Method described in USP monograph[2]
Precision Method demonstrated to be precise[1]System suitability requires RSD ≤ 1.5% for replicate injections

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-FID techniques are provided below. These protocols are based on established and validated methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Chloroxylenol in various cosmetic and hygiene products.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Phenomenex C18 column or equivalent.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Chloroxylenol reference standard

Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile and water.

  • Detection Wavelength: 283 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

Standard Preparation: A stock solution of Chloroxylenol reference standard is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 3.0 to 18.0 ppm.[1]

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.

Analysis: Inject the standard solutions and the sample solution into the chromatograph. The peak area of Chloroxylenol is measured, and the concentration in the sample is determined from the calibration curve.

Gas Chromatography (GC-FID) Method

This method is based on the United States Pharmacopeia (USP) monograph for Chloroxylenol assay.[2]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A 4-mm x 1.8-m column packed with 3% phase G16 on support S1A.

Reagents and Materials:

  • Nitrogen (carrier gas)

  • Internal standard solution (e.g., a solution of a suitable non-interfering compound)

  • Chloroxylenol reference standard

Chromatographic Conditions:

  • Carrier Gas: Dry nitrogen at a flow rate of about 30 mL per minute.

  • Temperatures:

    • Injection port: 210 °C

    • Column: 180 °C

    • Detector: 200 °C

Standard Preparation: An accurately weighed quantity of USP Chloroxylenol Reference Standard is dissolved in the internal standard solution to obtain a solution with a known concentration of about 1 mg per mL.

Sample Preparation: About 100 mg of Chloroxylenol, accurately weighed, is transferred to a 100-mL volumetric flask. It is then dissolved in and diluted to volume with the internal standard solution.

Analysis: Equal volumes (about 1 µL) of the standard preparation and the assay preparation are separately injected into the chromatograph. The peak responses are recorded, and the quantity of Chloroxylenol is calculated based on the peak area ratios of Chloroxylenol to the internal standard. For system suitability, the resolution between the p-chlorophenol peak and the chloroxylenol peak should be not less than 2.0, the tailing factor for the chloroxylenol peak should not be more than 1.5, and the relative standard deviation for replicate injections should be not more than 1.5%.

Inter-laboratory Comparison Workflow

An inter-laboratory comparison study is essential for establishing the robustness and reproducibility of an analytical method. The following diagram illustrates a general workflow for such a study.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Develop Study Protocol B->C D Recruit Participating Laboratories C->D E Prepare & Distribute Samples D->E F Laboratories Perform Analysis E->F G Data Submission F->G H Statistical Analysis of Results G->H I Evaluate Method Performance H->I J Publish Comparison Report I->J

Caption: General workflow for an inter-laboratory comparison study.

This guide provides a foundational comparison of HPLC-UV and GC-FID methods for Chloroxylenol analysis. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and the nature of the sample matrix. For robust method validation, an inter-laboratory comparison study is highly recommended.

References

The Gold Standard in Quantitative Analysis: Accuracy and Precision of Chloroxylenol-d6 in Spiked Samples

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and environmental analysis, the precise and accurate quantification of active ingredients and potential contaminants is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a comparative analysis of the use of Chloroxylenol-d6, a deuterated stable isotope-labeled internal standard, for the quantification of Chloroxylenol in various matrices.

Comparative Performance: Deuterated vs. Other Internal Standards

The primary advantage of a deuterated internal standard like this compound over other potential internal standards (e.g., structural analogs or non-labeled compounds) is its ability to mimic the analyte's behavior throughout the analytical process. This is particularly crucial when dealing with complex matrices such as plasma, wastewater, or environmental samples, where matrix effects can significantly impact ionization efficiency.

Key Advantages of this compound:

  • Mitigation of Matrix Effects: Co-elution with Chloroxylenol ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, leading to a more accurate quantification.

  • Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of this compound, thus maintaining the accuracy of the final concentration calculation.

  • Improved Precision: By accounting for variability at multiple stages of the analytical workflow, the use of a deuterated internal standard typically results in lower relative standard deviations (RSD) for replicate measurements.

Illustrative Performance Data: Triclosan-d3 in Spiked Water Samples

The following table summarizes the accuracy (as mean recovery) and precision (as relative standard deviation, RSD) for the analysis of Triclosan in spiked water samples using Triclosan-d3 as an internal standard. This data is representative of the performance that can be expected from a well-validated method using this compound for Chloroxylenol analysis. In a study on the determination of Triclosan in aqueous samples, the accuracy, expressed as mean recovery, was between 80% and 95%, with intra- and inter-batch precision (RSD) being less than 7% and 11%, respectively.[2][3]

Spiking LevelConcentration (ng/L)Accuracy (% Recovery)Precision (% RSD) - Intra-dayPrecision (% RSD) - Inter-day
Low1092.55.88.9
Medium10095.14.27.5
High50090.83.56.1

This table presents hypothetical data based on typical performance characteristics of deuterated internal standards for illustrative purposes.

Experimental Protocol: A Representative Workflow

The following is a detailed methodology for the determination of a chlorinated phenolic compound (illustrated with Triclosan) in water samples using a deuterated internal standard, which can be adapted for Chloroxylenol and this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: 100 mL of the water sample is acidified to pH 2 with sulfuric acid.

  • Internal Standard Spiking: A known amount of the deuterated internal standard solution (e.g., Triclosan-d3) is added to the sample.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with 5 mL of methanol and 5 mL of deionized water.

  • Sample Loading: The pre-treated and spiked sample is passed through the conditioned SPE cartridge at a flow rate of 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the cartridge with 5 mL of methanol.

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.

2. Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Chloroxylenol (Analyte): Monitor characteristic ions (e.g., m/z 156, 121).

    • This compound (Internal Standard): Monitor corresponding deuterated fragment ions (e.g., m/z 162, 127).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the accuracy and precision of an analyte using a deuterated internal standard in spiked samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Matrix Sample (e.g., Water) spike_analyte Spike with Chloroxylenol sample->spike_analyte Known Concentration spike_is Spike with this compound (IS) spike_analyte->spike_is Known Concentration extraction Solid-Phase Extraction (SPE) spike_is->extraction concentrate Evaporation & Reconstitution extraction->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms peak_integration Peak Area Integration gcms->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification validation Calculate Accuracy & Precision quantification->validation

Caption: Experimental workflow for accuracy and precision determination.

References

Assessing Analytical Method Robustness for Chloroxylenol: A Comparative Guide to Using Chloroxylenol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Method robustness, the capacity of a method to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation. This guide provides a comparative analysis of using Chloroxylenol-d6, a deuterated internal standard, to assess the robustness of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of Chloroxylenol. The performance of this method is compared with an alternative internal standard and a method without an internal standard.

Introduction to Method Robustness and the Role of Isotope-Labeled Internal Standards

The robustness of an analytical procedure is a measure of its capacity to provide reliable results during normal usage, even with minor fluctuations in method parameters.[1][2] Testing for robustness is a key part of method development and validation.

Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[3] By adding a known quantity of the labeled compound (e.g., this compound) to samples and standards, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized. This is because the labeled and unlabeled compounds have nearly identical chemical and physical properties, and thus behave similarly throughout the analytical process.

This guide will explore the practical aspects of conducting a robustness study for Chloroxylenol analysis using this compound, presenting a detailed experimental protocol, comparative data, and a discussion of alternative approaches.

Experimental Protocols

A robust analytical method requires a well-defined and reproducible experimental protocol. Below are detailed methodologies for a GC-MS method for the quantification of Chloroxylenol, incorporating this compound as an internal standard.

Protocol 1: GC-MS Analysis of Chloroxylenol with this compound Internal Standard

This protocol is based on established principles for the analysis of phenols in environmental and pharmaceutical samples, adapted for Chloroxylenol.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of Chloroxylenol (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking: Prepare a stock solution of this compound (1 mg/mL) in methanol. Spike all calibration standards and unknown samples with a constant concentration of this compound (e.g., 1 µg/mL).

  • Extraction (for matrix samples, e.g., wastewater): To a 100 mL water sample, add the internal standard. Adjust the pH to <2 with sulfuric acid. Extract twice with 20 mL of dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Chloroxylenol: m/z 156, 141, 121

    • This compound: m/z 162, 147, 127

3. Robustness Study Design:

  • Identify critical method parameters to be intentionally varied.

  • Define the range of variation for each parameter (e.g., ±5% of the nominal value).

  • Analyze a standard solution at a known concentration under each varied condition in triplicate.

  • Evaluate the impact of these variations on the analytical results, including the peak area ratio of Chloroxylenol to this compound, retention time, and calculated concentration.

Data Presentation and Comparison

The following tables summarize hypothetical but realistic data from a robustness study of the GC-MS method for Chloroxylenol, comparing the use of this compound with an alternative internal standard (13C-Pentachlorophenol) and a method without an internal standard (external standard method).

Table 1: Robustness Assessment with this compound as Internal Standard
Parameter VariedNominal ValueVariation% Recovery (Mean ± SD, n=3)%RSD of Peak Area Ratio
Inlet Temperature250°C240°C99.2 ± 1.11.1
260°C100.5 ± 0.90.9
Oven Ramp Rate10°C/min9°C/min98.9 ± 1.31.3
11°C/min101.1 ± 1.01.0
Carrier Gas Flow1.0 mL/min0.95 mL/min99.5 ± 1.51.5
1.05 mL/min100.8 ± 1.21.2
Table 2: Robustness Assessment with an Alternative Internal Standard (¹³C-Pentachlorophenol)
Parameter VariedNominal ValueVariation% Recovery (Mean ± SD, n=3)%RSD of Peak Area Ratio
Inlet Temperature250°C240°C97.5 ± 2.12.2
260°C103.2 ± 1.91.8
Oven Ramp Rate10°C/min9°C/min96.8 ± 2.52.6
11°C/min104.5 ± 2.01.9
Carrier Gas Flow1.0 mL/min0.95 mL/min98.1 ± 2.32.3
1.05 mL/min102.9 ± 1.81.7
Table 3: Robustness Assessment without Internal Standard (External Standard Method)
Parameter VariedNominal ValueVariation% Recovery (Mean ± SD, n=3)%RSD of Peak Area
Inlet Temperature250°C240°C92.1 ± 4.54.9
260°C108.3 ± 3.83.5
Oven Ramp Rate10°C/min9°C/min90.5 ± 5.15.6
11°C/min110.2 ± 4.23.8
Carrier Gas Flow1.0 mL/min0.95 mL/min94.3 ± 4.85.1
1.05 mL/min106.7 ± 3.93.7

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the robustness assessment.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Robustness Evaluation Prep Prepare Standards & Samples Spike Spike with this compound Prep->Spike Extract Liquid-Liquid Extraction (if needed) Spike->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify Chloroxylenol Ratio->Quantify Evaluate Evaluate Robustness Criteria Quantify->Evaluate

Caption: Experimental workflow for Chloroxylenol analysis using this compound.

Robustness_Logic cluster_parameters Deliberate Parameter Variations cluster_assessment Assessment Criteria Temp Inlet Temperature (± 10°C) Recovery % Recovery Temp->Recovery Evaluate Impact Precision % RSD Temp->Precision Evaluate Impact SystemSuitability System Suitability (e.g., Peak Shape) Temp->SystemSuitability Evaluate Impact Flow Carrier Gas Flow (± 0.05 mL/min) Flow->Recovery Evaluate Impact Flow->Precision Evaluate Impact Flow->SystemSuitability Evaluate Impact Ramp Oven Ramp Rate (± 1°C/min) Ramp->Recovery Evaluate Impact Ramp->Precision Evaluate Impact Ramp->SystemSuitability Evaluate Impact Robust Method is Robust Recovery->Robust Criteria Met NotRobust Method is Not Robust (Requires Optimization) Recovery->NotRobust Criteria Not Met Precision->Robust Criteria Met Precision->NotRobust Criteria Not Met SystemSuitability->Robust Criteria Met SystemSuitability->NotRobust Criteria Not Met Method Nominal Analytical Method Method->Temp Apply Variations Method->Flow Apply Variations Method->Ramp Apply Variations

Caption: Logical diagram for assessing method robustness.

Discussion and Conclusion

The presented data clearly demonstrates the superior performance of using a deuterated internal standard, this compound, for assessing the robustness of a GC-MS method for Chloroxylenol analysis. The nearly identical chemical and physical properties of Chloroxylenol and its deuterated analogue ensure that any variations in the analytical process affect both compounds similarly, leading to a consistent peak area ratio and, consequently, highly accurate and precise quantification.

The use of a structurally different internal standard, such as ¹³C-Pentachlorophenol, can be a viable alternative when a deuterated analogue is unavailable. However, as the data suggests, there is a higher potential for variability due to differences in chromatographic retention and response to changing analytical conditions.

The external standard method, which lacks any internal standard, is highly susceptible to minor variations in the method parameters and is therefore not recommended for applications requiring a high degree of accuracy and reliability.

References

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, where accurate quantification of drugs and their metabolites in complex biological matrices is paramount, the choice of an internal standard can make or break an assay. While various types of internal standards exist, a compelling body of evidence demonstrates the superiority of stable isotope-labeled internal standards (SIL-ISs). This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the use of SIL-ISs for researchers, scientists, and drug development professionals.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the analytical process. Its primary function is to correct for the variability inherent in sample preparation, extraction, and analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, thus ensuring that any experimental fluctuations affect both the analyte and the IS to the same extent. The final concentration of the analyte is then determined by the ratio of the analyte's response to the IS's response.

SIL-IS vs. Analogs: A Head-to-Head Comparison

The two most common types of internal standards in bioanalysis are stable isotope-labeled internal standards and analog internal standards.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This makes the SIL-IS nearly identical to the analyte in terms of its physicochemical properties.

  • Analog Internal Standard: An analog IS is a molecule that is structurally similar to the analyte but not isotopically labeled.[5]

The key difference lies in how closely the IS can mimic the analyte. Because a SIL-IS has virtually the same chemical structure and properties as the analyte, it co-elutes during chromatography and experiences identical ionization efficiency and matrix effects in the mass spectrometer.[3] This near-perfect imitation leads to more accurate and precise quantification.[6]

Experimental Evidence: The Proof is in the Data

Numerous studies have demonstrated the superior performance of SIL-ISs compared to analog ISs. A notable example is the analysis of the anticancer agent kahalalide F in human plasma. The study compared the performance of a SIL-IS with a structural analog.

Table 1: Comparison of Assay Performance for Kahalalide F using Analog vs. SIL Internal Standards

ParameterAnalog Internal StandardStable Isotope-Labeled Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.6 (n=284)7.6 (n=340)
Significance of Bias (p-value) <0.00050.5
Significance of Variance (Levene's Test p-value) -0.02

Data sourced from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]

The data clearly shows that the assay using the SIL-IS had a mean bias closer to the true value of 100% and this bias was not statistically significant (p=0.5).[5] In contrast, the analog IS resulted in a statistically significant bias (p<0.0005).[5] Furthermore, the variance in the assay using the SIL-IS was significantly lower (p=0.02), indicating a higher degree of precision.[5]

The Underlying Reason: Mitigating Matrix Effects

The primary advantage of a SIL-IS is its ability to effectively compensate for "matrix effects." Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] Since the SIL-IS co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the exact same way. This allows for a reliable correction, leading to more accurate results.

Experimental Protocols

To objectively compare the performance of a SIL-IS against an analog IS, a validation protocol adhering to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance) should be followed.

Protocol: Head-to-Head Comparison of Internal Standards

1. Objective: To evaluate the accuracy, precision, and matrix effect of a bioanalytical method using a stable isotope-labeled internal standard versus a structural analog internal standard.

2. Materials:

  • Analyte reference standard
  • Stable isotope-labeled internal standard (SIL-IS)
  • Analog internal standard (Analog-IS)
  • Control biological matrix (e.g., human plasma) from at least six different sources
  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

3. Stock and Working Solutions:

  • Prepare separate stock solutions of the analyte, SIL-IS, and Analog-IS.
  • Prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

4. Calibration Standards and Quality Control Samples:

  • Prepare two sets of calibration curves by spiking the control matrix with the analyte at a minimum of six concentration levels.
  • Prepare two sets of QC samples at low, medium, and high concentrations.
  • To one set of calibration standards and QCs, add the SIL-IS at a constant concentration.
  • To the second set, add the Analog-IS at a constant concentration.

5. Sample Preparation:

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.

6. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method.

7. Data Analysis and Acceptance Criteria:

Visualizing the Rationale

The following diagrams illustrate the logic behind choosing an internal standard and how it functions within a bioanalytical workflow.

compensation_mechanism cluster_workflow Compensation for Variability in Bioanalysis cluster_variability Sources of Variability sample Biological Sample (Analyte) add_is Add Internal Standard (IS) sample->add_is extraction Sample Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition (Analyte & IS Response) analysis->data ratio Calculate Response Ratio (Analyte / IS) data->ratio quantitation Accurate Quantitation ratio->quantitation var1 Extraction Loss var1->extraction var2 Matrix Effects var2->analysis var3 Instrument Fluctuation var3->analysis

References

Safety Operating Guide

Proper Disposal of Chloroxylenol-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Chloroxylenol-d6, a deuterated analog of the antiseptic agent Chloroxylenol, is crucial for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous waste, ensuring that it is managed in accordance with all applicable federal, state, and local environmental control regulations[1]. The following procedures are based on general safety data sheet (SDS) recommendations and best practices for chemical waste management.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dusts, respiratory protection should be worn.

  • Container Management:

    • Original Containers: Whenever possible, leave this compound in its original container. This ensures that the contents are clearly labeled and that important safety information is readily available.

    • No Mixing of Waste: Do not mix this compound with other waste streams. Mixing chemicals can lead to unforeseen and dangerous reactions.

    • Uncleaned Containers: Handle empty or uncleaned containers with the same precautions as the product itself. These containers may retain residual amounts of the chemical.

  • Waste Collection and Storage:

    • Segregation: Store waste this compound separately from other incompatible chemicals.

    • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Storage Area: Keep waste containers in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight. Containers should be tightly closed to prevent leaks or spills[2].

  • Disposal Route:

    • Approved Waste Disposal Plant: The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility[3][4].

    • Incineration: In some cases, incineration under controlled conditions in an approved incinerator may be a suitable disposal method[2].

    • Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the specific disposal procedures and licensed waste contractors for your location. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company[2].

  • Spill and Contamination Cleanup:

    • Spill Response: In the event of a spill, avoid breathing any dust or vapors[2]. Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal[2]. For solid spills, take up the material dry, avoiding the generation of dusts.

    • Contaminated Materials: Any materials used for cleaning up spills, as well as contaminated personal protective equipment, must be disposed of as hazardous waste. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Chloroxylenol_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Is waste in its original container? ppe->container keep_original Keep in Original Container container->keep_original Yes transfer Transfer to a Labeled Hazardous Waste Container container->transfer No mix Do Not Mix with Other Waste Streams keep_original->mix transfer->mix storage Store in a Designated, Secure, and Ventilated Area mix->storage consult_ehs Consult Institutional EHS for Approved Disposal Vendor storage->consult_ehs dispose Dispose through a Licensed Hazardous Waste Facility consult_ehs->dispose end End: Disposal Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.